DOV-216,303
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBHVBIOJBGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86215-36-3 | |
| Record name | 3-Azabicyclo[3.1.0]hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of DOV-216,303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV-216,303 is an experimental psychoactive compound that has been investigated for its potential as an antidepressant. It belongs to a class of drugs known as triple reuptake inhibitors (TRIs), which are designed to simultaneously block the reuptake of three key monoamine neurotransmitters in the brain: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] This multimodal mechanism of action has been hypothesized to offer a broader spectrum of efficacy and a potentially faster onset of action compared to traditional antidepressants that target a single or dual monoamine system. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
The primary mechanism of action of this compound is the inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are transmembrane proteins located on presynaptic neurons that are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By binding to and inhibiting these transporters, this compound effectively increases the concentration and prolongs the duration of serotonin, norepinephrine, and dopamine in the synapse. This enhanced monoaminergic neurotransmission is believed to underlie its potential antidepressant effects.
Quantitative Analysis of Transporter Inhibition
The potency of this compound in inhibiting the human monoamine transporters has been quantified through in vitro neurotransmitter uptake assays using human embryonic kidney (HEK 293) cells expressing the recombinant human transporters. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) are summarized in the table below. The data indicates that this compound is a potent inhibitor of all three transporters, with a rank order of potency of SERT > NET > DAT.[1][3]
| Target Transporter | IC50 (nM) | Ki (nM) |
| Human Serotonin Transporter (hSERT) | 14[1][2][3] | 14[1] |
| Human Norepinephrine Transporter (hNET) | 20[1][2][3] | 20[1] |
| Human Dopamine Transporter (hDAT) | 78[1][2][3] | 78[1] |
Experimental Protocols
In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol outlines the methodology used to determine the in vitro inhibitory potency of this compound on the human serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the IC50 values of this compound for the inhibition of radiolabeled serotonin, norepinephrine, and dopamine uptake into HEK 293 cells stably expressing the respective human transporters.
Materials:
-
HEK 293 cells stably expressing hSERT, hNET, or hDAT
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK 293 cells expressing the specific monoamine transporter in appropriate culture flasks until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere and form a monolayer overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Initiation: Wash the cell monolayers with assay buffer.
-
Pre-incubation: Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Radioligand Addition: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assays for Antidepressant-Like Activity
This test is a widely used behavioral paradigm to screen for potential antidepressant drugs by assessing the immobility of mice in an inescapable cylinder of water.
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in mice.
Materials:
-
Male mice of a suitable strain
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter)
-
Water maintained at 23-25°C
-
This compound and vehicle control
-
Video recording equipment and analysis software
Procedure:
-
Apparatus: Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[4]
-
Acclimation: On the day before the test, place each mouse in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: On the test day, administer this compound or vehicle to the mice at a specified time before the test.
-
Test Session: Place each mouse individually into the cylinder for a 6-minute test session.[5] The entire session is video recorded.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[4][5] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Tetrabenazine (B1681281) depletes monoamines, leading to effects such as ptosis (drooping of the eyelids). The reversal of this effect is indicative of a compound's ability to increase synaptic monoamine levels.
Objective: To assess the ability of this compound to reverse tetrabenazine-induced ptosis in mice.
Procedure:
-
Induction of Ptosis: Administer tetrabenazine to mice to induce a state of monoamine depletion, which manifests as ptosis.
-
Drug Administration: At a specified time after tetrabenazine administration, treat the mice with this compound or a vehicle control.
-
Ptosis Scoring: At various time points after this compound administration, score the degree of ptosis in each mouse using a standardized rating scale. A reduction in the ptosis score compared to the vehicle-treated group indicates a positive effect.
Bilateral removal of the olfactory bulbs in rats leads to a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment.
Objective: To evaluate the antidepressant-like effects of chronic this compound administration in the olfactory bulbectomized (OBX) rat model.
Procedure:
-
Surgery: Perform bilateral olfactory bulbectomy on anesthetized rats. A sham-operated control group should also be prepared.
-
Recovery and Behavioral Deficit Development: Allow the rats to recover for a period of at least two weeks for the full behavioral syndrome to develop.[6]
-
Drug Administration: Administer this compound or vehicle to the OBX and sham-operated rats daily for a chronic period (e.g., 14-21 days).
-
Behavioral Testing: Following the chronic treatment period, assess the behavior of the rats in an open-field test. A key indicator of antidepressant-like activity in this model is the reversal of the hyperactivity typically observed in OBX rats.[7]
Signaling Pathways and Logical Relationships
The inhibition of monoamine transporters by this compound initiates a cascade of downstream signaling events. The increased synaptic concentrations of serotonin, norepinephrine, and dopamine lead to the enhanced activation of their respective postsynaptic receptors.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for neurotransmitter uptake assay.
Conclusion
This compound represents a prototypical triple reuptake inhibitor, a class of compounds designed to offer a more comprehensive approach to the treatment of depression by modulating the three key monoamine systems. Its mechanism of action is centered on the potent inhibition of the serotonin, norepinephrine, and dopamine transporters, leading to an increase in the synaptic availability of these neurotransmitters. The preclinical data, derived from a combination of in vitro and in vivo studies, provide a solid foundation for understanding its pharmacological profile. The detailed experimental protocols and visual diagrams presented in this guide offer a comprehensive overview for researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
DOV-216,303: A Technical Guide to a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV-216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also referred to as triple reuptake inhibitors (TRIs).[1][2] The therapeutic rationale behind the development of SNDRIs is that by elevating the synaptic concentrations of all three monoamines—serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—a more robust and potentially faster-acting antidepressant effect can be achieved compared to selective or dual reuptake inhibitors.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and early clinical pharmacology of this compound, with a focus on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action.
Core Mechanism of Action
This compound exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This inhibition blocks the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors.[6] The simultaneous modulation of these three neurotransmitter systems, which are all implicated in the pathophysiology of major depressive disorder, is hypothesized to produce a broader spectrum of antidepressant activity.[3][4]
Mechanism of action of this compound.
Quantitative Pharmacological Data
The in vitro potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values for the human serotonin, norepinephrine, and dopamine transporters.
| Target Transporter | IC50 (nM) |
| Human Serotonin Transporter (hSERT) | 14 |
| Human Norepinephrine Transporter (hNET) | 20 |
| Human Dopamine Transporter (hDAT) | 78 |
Data sourced from Skolnick et al. (2006).[1]
These data demonstrate that this compound is a potent inhibitor of all three monoamine transporters, with a rank order of potency of SERT > NET > DAT.
Experimental Protocols
The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.
In Vitro Assays
1. Monoamine Reuptake Inhibition Assay
This assay determines the potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably transfected with and expressing the human SERT, NET, or DAT.[1]
-
Substrates: Tritiated monoamines are used as substrates: [³H]5-HT for SERT, [³H]NE for NET, and [³H]DA for DAT.
-
Assay Procedure:
-
HEK 293 cells are cultured to confluence in appropriate media.
-
Cells are harvested and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
A fixed concentration of the respective tritiated monoamine and varying concentrations of this compound are added to the cell suspension.
-
The mixture is incubated for a short period (typically 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake of the radiolabeled substrate.
-
The uptake process is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound substrate to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters, representing the amount of substrate taken up by the cells, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Workflow for in vitro monoamine reuptake inhibition assay.
In Vivo Assays
1. Mouse Forced Swim Test
This is a widely used behavioral test to screen for potential antidepressant activity.
-
Animals: Male mice are typically used.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are administered this compound or a vehicle control at specified times before the test.
-
Each mouse is individually placed in the water-filled cylinder for a 6-minute session.
-
The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the session.
-
-
Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect. This compound has been shown to be active in this test.[1]
2. Reversal of Tetrabenazine-Induced Ptosis and Locomotor Depression
Tetrabenazine (B1681281) depletes central monoamine stores, leading to behavioral effects such as ptosis (eyelid drooping) and reduced motor activity, which can be reversed by antidepressants.
-
Animals: Mice or rats.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
Tetrabenazine is administered to induce ptosis and locomotor depression.
-
At a specified time after tetrabenazine administration, animals are assessed for the degree of ptosis using a scoring system and for locomotor activity in an open-field arena.
-
-
Endpoint: Reversal or attenuation of tetrabenazine-induced ptosis and locomotor depression suggests a functional increase in monoaminergic neurotransmission, consistent with antidepressant activity. This compound is effective in this model.[1]
Downstream Signaling and Therapeutic Effects
The sustained increase in synaptic monoamines initiated by this compound is believed to trigger a cascade of downstream signaling events that ultimately underlie its therapeutic effects. While the precise molecular mechanisms are still under investigation, a leading hypothesis involves the modulation of neurotrophic factors and synaptic plasticity.
Hypothesized signaling pathway of this compound.
Clinical Studies
Early-phase clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.
-
Phase I Studies: In single and multiple-dose studies with normal volunteers, this compound was found to be safe and well-tolerated at doses up to 100 mg/day for 10 days.[7][8] The most common adverse events were gastrointestinal disturbances at higher doses.[7] Pharmacokinetic analysis revealed that this compound is rapidly absorbed, with dose-proportional Cmax and AUC values.[7] Importantly, plasma concentrations at doses above 10 mg exceeded the IC50 values for monoamine reuptake inhibition.[1][7]
-
Phase II Study: A two-week, open-label study in depressed individuals compared 100 mg/day of this compound to 40 mg/day of citalopram.[1] Both treatment groups showed a time-dependent reduction in Hamilton Depression Rating Scale (HAM-D) scores from baseline.[1] The side effect profiles of the two drugs were comparable.[1] While these findings are preliminary, they provide initial evidence for a clinically meaningful antidepressant effect of this compound.[1]
Conclusion
This compound is a potent serotonin-norepinephrine-dopamine reuptake inhibitor that has demonstrated antidepressant-like effects in preclinical models and early clinical trials. Its mechanism of action, targeting all three key monoaminergic systems, represents a rational approach to potentially enhance antidepressant efficacy and broaden the spectrum of activity. The data presented in this technical guide provide a solid foundation for further research and development of triple reuptake inhibitors as a next-generation treatment for major depressive disorder. However, it is important to note that further clinical development of this compound was discontinued (B1498344) due to the expiration of its patent.[2] Nevertheless, the compound remains an important pharmacological tool and a proof-of-concept for the triple reuptake inhibitor class of antidepressants.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
DOV-216,303: A Technical Guide to its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacology of DOV-216,303, a triple reuptake inhibitor (TRI). The document focuses on its inhibitory activity against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), presenting key quantitative data, detailed experimental methodologies, and visualizations of the associated molecular interactions and signaling pathways.
Core Data: In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of the human serotonin, norepinephrine, and dopamine transporters. Its binding affinity is characterized by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the compound required to inhibit 50% of the transporter activity.[1] The IC50 values were determined through in vitro uptake assays utilizing human embryonic kidney (HEK) 293 cells that express the recombinant human transporters.[2]
| Target Transporter | IC50 (nM) |
| Human Serotonin Transporter (hSERT) | 14[1][2] |
| Human Norepinephrine Transporter (hNET) | 20[1][2] |
| Human Dopamine Transporter (hDAT) | 78[1][2][3] |
These data indicate that this compound is a potent inhibitor of all three major monoamine transporters, with a rank order of potency of SERT > NET > DAT.[1]
Experimental Protocols: In Vitro Monoamine Reuptake Inhibition Assay
The following protocol outlines the general methodology used to determine the in vitro inhibitory activity of this compound.
Objective: To measure the 50% inhibitory concentration (IC50) of this compound for the reuptake of radiolabeled serotonin, norepinephrine, and dopamine into HEK 293 cells expressing the respective human transporters.[1][2]
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, NET, or DAT.[1]
-
Radioligands:
-
Test Compound: this compound.[1]
-
Assay Buffer: Krebs-Henseleit buffer or a similar physiological buffer.[1]
-
Equipment:
-
Cell culture plates (e.g., 96-well).
-
Scintillation counter.
-
Glass fiber filters.
-
Cell harvester (optional).
-
Procedure:
-
Cell Culture: HEK 293 cells expressing the specific human monoamine transporter are cultured to confluence in appropriate cell culture plates.
-
Assay Preparation: On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Initiation of Uptake: The uptake reaction is initiated by adding the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to each well.
-
Incubation: The cells are incubated for a defined period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake process is rapidly stopped by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity incorporated into the cells is quantified using a scintillation counter.
Data Analysis:
The raw data (counts per minute) are used to calculate the percentage of uptake inhibition for each concentration of this compound. The IC50 values are then determined by performing a non-linear regression analysis of the resulting inhibition curves.[1]
Visualizations
Experimental Workflow
Signaling Pathways
Mechanism of Action and Downstream Effects
The primary mechanism of action of this compound is the simultaneous inhibition of SERT, NET, and DAT.[1] This blockade of reuptake leads to an increased concentration of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine in the synaptic cleft.[4] The elevated levels of these neurotransmitters result in enhanced activation of various postsynaptic G-protein coupled receptors (GPCRs).[1] This, in turn, modulates intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways.[1]
Furthermore, a significant long-term consequence of this enhanced monoaminergic signaling is the increased expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF promotes neuronal survival and synaptogenesis through the activation of its receptor, TrkB, and the subsequent engagement of downstream pathways such as the mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple reuptake inhibitors (TRIs) represent a promising class of compounds for the treatment of major depressive disorder (MDD) and other CNS disorders. By simultaneously blocking the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), TRIs aim to provide a broader spectrum of efficacy and potentially a faster onset of action compared to traditional antidepressants.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of TRIs, focusing on their mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action: Monoamine Transporter Inhibition
TRIs exert their pharmacological effects by binding to and inhibiting the function of SERT, NET, and DAT.[1] These transporters are responsible for clearing their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby terminating their signaling. By blocking this reuptake process, TRIs increase the extracellular concentrations of all three monoamines, leading to enhanced and prolonged neurotransmission.[2][3] The simultaneous modulation of these three key neurotransmitter systems, which are all implicated in the pathophysiology of depression, is hypothesized to lead to improved therapeutic outcomes.[4]
Figure 1: Core mechanism of action of Triple Reuptake Inhibitors (TRIs).
Quantitative Data Presentation
The preclinical characterization of TRIs involves quantifying their binding affinity and functional potency at each of the three monoamine transporters. This data is crucial for understanding the compound's selectivity profile and for predicting its in vivo effects.
Table 1: In Vitro Binding Affinities (Ki, nM) and Functional Potencies (IC50, nM) of Selected TRIs
| Compound | SERT (Ki) | NET (Ki) | DAT (Ki) | SERT (IC50) | NET (IC50) | DAT (IC50) | Reference(s) |
| Ansofaxine | 1330 | 2200 | 227 | 31.4 | 586.7 | 733.2 | [5] |
| Dasotraline | - | - | - | 15 | 4 | 3 | [6][7][8] |
| Tesofensine | - | - | - | 11 | 1.7 | 65 | [9] |
| Amitifadine (DOV 21,947) | 99 | 262 | 213 | 12 | 23 | 96 | [10][11] |
| DOV 216,303 | - | - | - | 14 | 20 | 78 | [12] |
| DOV 102,677 | 740 | 1030 | 222 | 133 | 103 | 129 | [2][3] |
| PRC200-SS | 2.3 (Kd) | 0.63 (Kd) | 18 (Kd) | 2.1 | 1.5 | 61 | [13] |
Ki = Inhibition constant; IC50 = Half-maximal inhibitory concentration; Kd = Dissociation constant. Values are in nM. A lower value indicates higher affinity/potency.
Table 2: Preclinical Pharmacokinetic Parameters of Selected TRIs in Rodents
| Compound | Species | Route | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Brain Penetration | Reference(s) |
| Ansofaxine | Rat | Oral | - | - | - | Rapidly penetrates | [14] |
| Dasotraline | Rat | - | - | 47 | - | - | [7] |
| Tesofensine | Rat | - | ~6-8 | ~200 (human) | >90% (human) | - | [9][15] |
| DOV 216,303 | Human | Oral | 0.7-1.2 | 3.3-4.4 | - | - | [16] |
Tmax = Time to maximum plasma concentration; T1/2 = Elimination half-life. Data is from preclinical rodent studies unless otherwise specified.
Detailed Experimental Protocols
The following protocols are foundational for the preclinical evaluation of TRIs.
In Vitro Assays
This assay measures the affinity of a TRI for the monoamine transporters by quantifying its ability to compete with a known radioligand.
-
Materials:
-
Cell membranes prepared from cells expressing human recombinant SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
Test compound (TRI) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM of a known high-affinity ligand for each transporter).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (10-50 µg protein) with the radioligand at a concentration near its Kd value.
-
Add the test TRI at a range of concentrations (typically from 10-11 M to 10-5 M).
-
For non-specific binding, incubate in the presence of a high concentration of a non-labeled specific ligand.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
This functional assay measures the potency of a TRI to inhibit the transport of radiolabeled neurotransmitters into cells.
-
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.
-
Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.
-
Test compound (TRI) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Stop solution (ice-cold buffer).
-
Scintillation counter.
-
-
Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test TRI at various concentrations for 10-20 minutes at 37°C.
-
Initiate uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold stop solution.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
Calculate the percent inhibition of specific uptake for each TRI concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Assays
This technique measures the extracellular levels of monoamines in specific brain regions of freely moving animals following TRI administration.
-
Materials:
-
Microdialysis probes and guide cannulae.
-
Stereotaxic apparatus.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (HPLC-ED).
-
-
Procedure:
-
Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
Drug Administration: Administer the TRI (e.g., via intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using HPLC-ED.
-
Data Expression: Express the results as a percentage change from the baseline neurotransmitter levels.
-
The FST is a common behavioral model used to screen for antidepressant-like activity. It is based on the principle that rodents will adopt an immobile posture after initial escape attempts in an inescapable cylinder of water, and that this immobility is reduced by effective antidepressants.
-
Materials:
-
Glass or plastic cylinder (e.g., 40 cm high, 20 cm diameter for rats).
-
Water maintained at 23-25°C.
-
Video recording system.
-
-
Procedure:
-
Pre-test (for rats): On day 1, place the animal in the cylinder filled with water (to a depth of ~30 cm) for 15 minutes.
-
Test: On day 2, 24 hours after the pre-test, administer the TRI or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the animal back into the water for a 5-minute test session.
-
Scoring: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
-
The TST is another widely used model for assessing antidepressant-like effects, primarily in mice. Immobility in this test is also thought to reflect a state of behavioral despair that is reversed by antidepressants.
-
Materials:
-
Suspension box or similar apparatus.
-
Adhesive tape.
-
Video recording system.
-
-
Procedure:
-
Administer the TRI or vehicle to the mice.
-
After the pre-treatment period, suspend each mouse by its tail using adhesive tape, so that it hangs in the suspension box without being able to touch any surfaces.
-
Record the 6-minute session.
-
Score the total duration of immobility during the test. A reduction in immobility time suggests an antidepressant-like effect.
-
Visualization of Key Processes and Relationships
Figure 2: Generalized workflow for the preclinical evaluation of TRIs.
Figure 3: Hypothesized signaling cascade following acute and chronic TRI administration.
Conclusion
The preclinical evaluation of triple reuptake inhibitors is a multifaceted process that integrates in vitro molecular pharmacology with in vivo pharmacokinetics and behavioral assessments. The data generated from these studies are essential for establishing a compound's mechanism of action, potency, selectivity, and potential for therapeutic efficacy. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals working to advance this promising class of antidepressants. The careful and systematic application of these methodologies will be critical in identifying TRI candidates with the most favorable pharmacological profiles for clinical development.
References
- 1. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the "triple" monoamine neurotransmitter uptake inhibitor, DOV 102,677 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tesofensine - Wikipedia [en.wikipedia.org]
- 10. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amitifadine - Wikipedia [en.wikipedia.org]
- 12. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Nuances of a Triple Reuptake Inhibitor: A Technical Guide to the Enantiomers of DOV-216,303
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOV-216,303, a pioneering triple reuptake inhibitor (TRI), simultaneously blocks the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, a mechanism of action with significant potential for the treatment of major depressive disorder (MDD). As a chiral molecule, this compound exists as a racemic mixture of two enantiomers: the (+)-enantiomer, Amitifadine (DOV-21,947 or EB-1010), and the (-)-enantiomer, DOV-102,677. This technical guide provides an in-depth analysis of the stereospecific activities of these enantiomers, presenting their distinct pharmacological profiles. We detail the experimental methodologies for assessing their activity, summarize their quantitative data, and visualize the pertinent biological pathways and experimental workflows.
Introduction
The monoamine hypothesis of depression has been a cornerstone of antidepressant drug development for decades.[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated efficacy, a significant portion of patients exhibit an inadequate response.[2] Triple reuptake inhibitors (TRIs) like this compound were developed to address this therapeutic gap by also modulating dopamine, a neurotransmitter linked to motivation and reward, potentially offering a broader spectrum of antidepressant activity.[3][4]
This compound, with the chemical name (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, possesses a chiral center.[5] Subsequent research has focused on the resolution and characterization of its enantiomers, revealing that the majority of the desired pharmacological activity resides in the (+)-enantiomer, Amitifadine.[6][7] This guide elucidates the critical differences in the biological activities of the enantiomers of this compound.
Quantitative Analysis of Enantiomeric Activity
The in vitro activity of the racemic mixture and individual enantiomers of this compound has been primarily characterized through radioligand binding assays to determine their affinity (Ki) for the monoamine transporters and functional neurotransmitter uptake inhibition assays (IC50). The data consistently demonstrates that Amitifadine ((+)-DOV-21,947) is the more potent enantiomer.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT | Reference |
| Racemic this compound | 190 | 380 | 190 | [6] |
| Amitifadine ((+)-DOV-21,947) | 99 - 100 | 260 - 262 | 210 - 213 | [6][8] |
| (-)-DOV-102,677 | 740 | 1030 | 222 | [9] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | SERT | NET | DAT | Reference |
| Racemic this compound | 14 | 20 | 78 | [1] |
| Amitifadine ((+)-DOV-21,947) | 12 | 23 | 96 | [8] |
| (-)-DOV-102,677 | 133 | 103 | 129 | [9] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound and its enantiomers.
Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are commonly used.[8][9]
-
Materials:
-
HEK293 cells expressing hSERT, hNET, or hDAT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), [³H]Dopamine (DA)
-
Test compounds (this compound enantiomers) at varying concentrations
-
96-well microplates
-
Scintillation fluid and counter
-
-
Procedure:
-
Cell Plating: Seed the HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Radioligand Binding Assay
This assay measures the affinity of a compound for the monoamine transporters by its ability to compete with a known radioligand.
-
Materials:
-
Membranes prepared from HEK293 cells expressing hSERT, hNET, or hDAT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [¹²⁵I]RTI-55 or specific radioligands for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT)[6][8]
-
Test compounds (this compound enantiomers) at varying concentrations
-
Non-specific binding competitors (e.g., imipramine (B1671792) for SERT, mazindol for NET and DAT)[10]
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]
-
Visualizing Pathways and Workflows
Proposed Signaling Pathway
The therapeutic effects of triple reuptake inhibitors are believed to extend beyond simple increases in synaptic monoamine levels, involving downstream changes in gene expression and neuronal plasticity.[1] While the precise downstream signaling cascade of this compound is not fully elucidated, related research on TRIs suggests the involvement of pathways regulating synaptic plasticity and neuronal survival.[11]
Caption: Proposed signaling pathway for this compound enantiomers.
Experimental Workflow for Enantiomer Characterization
The characterization of the specific activities of this compound enantiomers follows a logical progression from synthesis and separation to detailed in vitro and in vivo analysis.
Caption: Experimental workflow for characterizing this compound enantiomers.
Synthesis of Enantiomers
The enantiomers of this compound can be obtained through chiral resolution of the racemic mixture. A patented process describes methods for the preparation of the individual (+)- and (-)-enantiomers of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.[5] These processes often involve the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, followed by liberation of the enantiomerically pure base.
Conclusion
The pharmacological evaluation of the enantiomers of this compound clearly indicates that the (+)-enantiomer, Amitifadine (DOV-21,947), is the more potent inhibitor of the serotonin, norepinephrine, and dopamine transporters. The data underscores the importance of stereochemistry in drug design and development. While the racemic mixture shows activity, the superior profile of the single enantiomer suggests that it may offer a better therapeutic window and potentially a more favorable side-effect profile. Although the clinical development of Amitifadine for MDD has been discontinued, the study of these enantiomers provides valuable insights into the structure-activity relationships of triple reuptake inhibitors and serves as a significant case study for researchers in the field of neuropsychopharmacology.[7]
References
- 1. Triple reuptake inhibitors: What to expect from ‘mega-antidepressants’ | MDedge [mdedge.com]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Process For The Synthesis of (+) And (-)-1-(3,4-Dichlorophenyl)-3-Azabicyclo[3.1.0]Hexane - Patent US-2008045725-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for the synthesis of (+) and (â)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Patent US-9527813-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amitifadine - Wikipedia [en.wikipedia.org]
- 8. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of the "triple" monoamine neurotransmitter uptake inhibitor, DOV 102,677 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
Unveiling the Neurochemical Landscape of DOV-216,303 in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV-216,303, a prototypical triple reuptake inhibitor (TRI), represents a significant advancement in the pharmacological approach to treating major depressive disorder and other neuropsychiatric conditions. Its unique mechanism of action, the simultaneous inhibition of the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), offers the potential for a broader spectrum of efficacy compared to traditional monoamine reuptake inhibitors. This in-depth technical guide provides a comprehensive overview of the neurochemical profile of this compound, with a specific focus on its activity within the prefrontal cortex (PFC), a brain region critically implicated in the pathophysiology of depression. This document details the quantitative data on its interaction with monoamine transporters, outlines the experimental methodologies for its characterization, and visualizes the key pathways and workflows involved in its preclinical assessment.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its therapeutic effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This blockade of reuptake machinery leads to an accumulation of 5-HT, NE, and DA in the synaptic cleft of the prefrontal cortex, thereby enhancing neurotransmission.[1][2]
Quantitative Data
In Vitro Binding Affinity and Potency
The inhibitory activity of this compound on the human serotonin, norepinephrine, and dopamine transporters has been quantified through in vitro radioligand binding and uptake inhibition assays. The half-maximal inhibitory concentration (IC50) values are presented below.
| Target Transporter | IC50 (nM) | Reference |
| Human Serotonin Transporter (hSERT) | 14 | [3] |
| Human Norepinephrine Transporter (hNET) | 20 | [3] |
| Human Dopamine Transporter (hDAT) | 78 | [3] |
In Vivo Neurochemical Effects in the Prefrontal Cortex
In vivo microdialysis studies in rats have demonstrated that administration of this compound leads to a significant and dose-dependent increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the medial prefrontal cortex.[4][5] While specific percentage increases vary across studies, a dose of 20 mg/kg has been shown to be effective in elevating all three monoamines.[5]
| Neurotransmitter | Effect of this compound (20 mg/kg) in Rat PFC | Reference |
| Serotonin (5-HT) | Increased Extracellular Levels | [4] |
| Norepinephrine (NE) | Increased Extracellular Levels | [4] |
| Dopamine (DA) | Increased Extracellular Levels | [1][4] |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound for the human monoamine transporters.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured to confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.
-
The plate is incubated to allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature).
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol describes the general methodology for measuring extracellular monoamine levels in the prefrontal cortex of freely moving rats following the administration of this compound.
1. Stereotaxic Surgery:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Typical coordinates relative to bregma are approximately AP +3.2 mm, ML ±0.8 mm, DV -2.0 mm from the skull surface.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the mPFC.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 5, 10, or 20 mg/kg, intraperitoneally) or vehicle.[6]
-
Continue collecting dialysate samples for several hours post-administration.
3. Neurochemical Analysis:
-
Analyze the collected dialysate samples for the concentrations of serotonin, norepinephrine, and dopamine using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
4. Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the data for statistically significant changes in monoamine concentrations over time and between different dose groups.
Downstream Signaling Pathways
The elevation of extracellular monoamines in the prefrontal cortex by this compound initiates a cascade of downstream signaling events that are believed to underlie its antidepressant effects. While the complete network is complex, key pathways involve the activation of various G-protein coupled receptors (GPCRs) and other receptor types on postsynaptic neurons. For instance, increased synaptic serotonin can activate multiple 5-HT receptor subtypes, leading to the modulation of adenylyl cyclase and phospholipase C pathways. Similarly, elevated norepinephrine and dopamine levels activate adrenergic and dopaminergic receptors, respectively, influencing downstream signaling cascades that are thought to converge on the regulation of gene expression and neuroplasticity. A crucial long-term effect of enhanced monoaminergic signaling is the potential for increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and synaptogenesis.
Conclusion
This compound exhibits a distinct neurochemical profile characterized by potent triple reuptake inhibition of serotonin, norepinephrine, and dopamine. This mechanism of action translates to a significant elevation of these key monoamines in the prefrontal cortex, a brain region integral to mood regulation. The quantitative data from in vitro and in vivo studies, coupled with the detailed experimental methodologies, provide a robust framework for understanding the preclinical pharmacology of this compound. Further investigation into the intricate downstream signaling pathways will continue to elucidate the full therapeutic potential of this and other triple reuptake inhibitors in the treatment of major depressive disorder and related psychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Clinical Evaluation of DOV-216,303: Safety and Tolerability
Audience: Researchers, scientists, and drug development professionals.
Introduction
DOV-216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of triple reuptake inhibitors (TRIs), also referred to as serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) reuptake inhibitors (SNDRIs).[1][2] Developed as a potential therapeutic agent for major depressive disorder, its mechanism targets the three neurotransmitters most closely associated with the condition: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This technical guide provides a comprehensive summary of the early-phase clinical evaluations of this compound, with a core focus on its safety, tolerability, and pharmacokinetic profile in humans.
Core Mechanism of Action
This compound functions by concurrently blocking the transporter proteins responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] This inhibition leads to an increased extracellular concentration and prolonged availability of these key monoamine neurotransmitters, enhancing neurotransmission.[3][4] Preclinical studies using human recombinant transporters expressed in HEK 293 cells determined the compound's inhibitory potency, with IC₅₀ values of approximately 14 nM for serotonin transporters (SERT), 20 nM for norepinephrine transporters (NET), and 78 nM for dopamine transporters (DAT).[1]
Phase I Clinical Evaluation: First-in-Human Studies
The initial evaluation of this compound in humans was conducted to establish its safety, tolerability, and pharmacokinetic profile.[5]
Experimental Protocol
The study was a double-blind, placebo-controlled trial involving healthy adolescent and adult subjects, structured into two distinct phases.[5]
-
Study Design: The trial consisted of a single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.[5]
-
Single-Dose Phase:
-
Multiple-Dose Phase:
-
Safety Assessments: Throughout both phases, comprehensive safety monitoring was performed, which included the recording of vital signs, electrocardiograms (ECG), clinical chemistry, and hematology panels.[5][6]
Data Presentation
The quantitative findings from the Phase I evaluation are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Description | Citation |
|---|---|---|---|
| Time to Peak (t_max) | 0.7 - 1.2 hours | Indicates rapid absorption following oral administration. | [5][6] |
| Half-life (t_1/2) | 3.3 - 4.4 hours | Reflects the time for plasma concentration to reduce by half. | [5][6] |
| C_max and AUC | Dose-proportional | Maximum concentration and total exposure increased proportionally with the dose. | [1][5][6] |
| Accumulation | Not significant | No remarkable difference in C_max or AUC was observed between Day 1 and Day 10 of dosing. |[5][6] |
Table 2: Safety and Tolerability in Single Ascending Dose (SAD) Phase
| Dose Level | Key Findings | Citation |
|---|---|---|
| Up to 100 mg | Generally safe and well-tolerated. | [5][6] |
| 150 mg | Gastrointestinal disturbances reported in 4 of 7 subjects. | [5][6] |
| All Doses | No significant changes noted in vital signs, ECG, hematology, or clinical chemistry. |[5][6] |
Table 3: Safety and Tolerability in Multiple Ascending Dose (MAD) Phase (10 Days)
| Total Daily Dose | Key Findings | Citation |
|---|---|---|
| Up to 75 mg | Generally safe and well-tolerated. | [5][6] |
| 100 mg | Gastrointestinal disturbances reported in 4 of 6 volunteers. | [5][6] |
| All Doses | No significant changes noted in vital signs, ECG, hematology, or clinical chemistry. |[5][6] |
Phase II Clinical Evaluation: Safety in Depressed Individuals
Following the Phase I trials, a Phase II study was initiated to explore the safety, tolerability, and preliminary efficacy of this compound in the target patient population.[1]
Experimental Protocol
-
Objective: To assess the safety and tolerability of this compound in individuals diagnosed with depression.[1]
-
Study Design: An active-controlled study comparing this compound to the selective serotonin reuptake inhibitor (SSRI) citalopram. A placebo arm was not included due to institutional review board requirements for treating severely depressed individuals with an active control.[1]
-
Population: Patients with a diagnosis of major depressive disorder.[1]
-
Dosing Regimen:
-
Duration: The treatment period was two weeks.[1]
-
Primary Outcome Measure: The Hamilton Depression Rating Scale (HAM-D) was used to assess changes in depressive symptoms.[1]
Safety and Tolerability Findings
In this comparative study, the side effect profile of this compound was not remarkably different from that of citalopram.[1] Both treatment arms demonstrated time-dependent reductions in HAM-D scores compared to their respective baselines, providing preliminary evidence of a clinically meaningful antidepressant action.[1]
Conclusion
The early clinical evaluation of this compound demonstrated that the compound is generally safe and well-tolerated in humans at single doses up to 100 mg and multiple daily doses up to 100 mg for 10 days.[5][6] The primary dose-limiting adverse events were gastrointestinal disturbances, which were more frequent at doses of 100 mg/day and higher.[5][6] Importantly, no significant effects on vital signs, ECG, or clinical laboratory parameters were observed.[5] The pharmacokinetic profile is characterized by rapid oral absorption, a relatively short half-life, and dose-proportional exposure, with plasma concentrations exceeding the required levels for transporter inhibition at doses greater than 10 mg.[1][5][6] Subsequent Phase II evaluation in depressed patients indicated a safety profile comparable to an established SSRI.[1] These findings supported the continued development of this compound and other triple reuptake inhibitors for the treatment of major depressive disorder.
References
- 1. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of DOV-216,303: A Triple Reuptake Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DOV-216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of triple reuptake inhibitors (TRIs).[1] TRIs are a novel class of antidepressants designed to simultaneously block the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder (MDD): serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] This guide provides a comprehensive overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its therapeutic effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This inhibition leads to an increase in the extracellular concentrations of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4][5] This broad-spectrum enhancement of neurotransmitter availability is hypothesized to produce a more robust and rapid antidepressant effect compared to selective reuptake inhibitors.
Quantitative Pharmacodynamic Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the compound required to inhibit 50% of the transporter activity. These values are crucial for understanding the compound's potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | IC50 (nM) |
| Human Serotonin Transporter (hSERT) | 14[2][3] |
| Human Norepinephrine Transporter (hNET) | 20[2][3] |
| Human Dopamine Transporter (hDAT) | 78[2][3] |
These data indicate that this compound is a potent inhibitor of all three monoamine transporters, with a rank order of potency of SERT > NET > DAT.[3]
Preclinical and Clinical Evidence
Preclinical studies have demonstrated the antidepressant-like activity of this compound in various animal models.[2] For instance, it is active in the mouse forced swim test and can reverse tetrabenazine-induced ptosis and locomotor depression.[2] In the rat olfactory bulbectomy model of depression, chronic administration of this compound (20 mg/kg) normalized hyperactivity, an effect comparable to the established antidepressant imipramine.[6][7]
Early-phase clinical trials in humans have provided insights into the safety, tolerability, and pharmacokinetics of this compound. In single and multiple-dose studies with normal volunteers, the compound was found to be safe and well-tolerated at doses up to 100 mg/day for 10 days.[8] Gastrointestinal disturbances were the most commonly reported side effects at higher doses (100-150 mg).[8] Importantly, plasma concentrations of this compound at doses greater than 10 mg exceeded the IC50 values required for the inhibition of biogenic amine reuptake.[2][8] A Phase II study in depressed individuals showed that this compound (100 mg/day) led to time-dependent reductions in Hamilton Depression Rating Scale (HAM-D) scores, comparable to the selective serotonin reuptake inhibitor (SSRI) citalopram.[2]
Experimental Protocols
In Vitro Reuptake Inhibition Assay
Objective: To determine the IC50 values of this compound for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK 293 cells stably expressing human SERT, NET, or DAT.[1]
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.[1]
-
This compound.
-
Assay buffer.
-
Microplate scintillation counter.[3]
Methodology:
-
Cell Culture: HEK 293 cells expressing the specific human monoamine transporter are cultured to confluence in appropriate cell culture plates.[1]
-
Assay Preparation: On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.[1]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.[1]
-
Radioligand Addition: A fixed concentration of the respective radiolabeled neurotransmitter is added to each well.[1]
-
Incubation: The plates are incubated for a defined period to allow for neurotransmitter uptake.[1]
-
Termination of Uptake: The uptake of the radiolabeled neurotransmitter is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: The amount of radioactivity trapped within the cells is quantified using a microplate scintillation counter.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound for each transporter.[3]
Mouse Forced Swim Test
Objective: To assess the antidepressant-like activity of this compound in mice.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.[1]
Methodology:
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-swim session 24 hours before the test.[1]
-
Drug Administration: On the test day, mice are administered this compound or a vehicle at a specified time before the test.[1]
-
Test Session: Each mouse is placed in the cylinder for a 6-minute test session, which is video-recorded.[1]
-
Data Analysis: The duration of immobility during the final 4 minutes of the test session is scored by a trained observer who is blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of this compound at the synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with DOV-216,303
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed experimental protocols for in vivo studies of DOV-216,303, a triple reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This document outlines the methodologies for key preclinical assays used to evaluate the antidepressant-like effects of this compound, including the mouse Forced Swim Test, the rat Olfactory Bulbectomy model, and the reversal of tetrabenazine-induced ptosis. Additionally, a protocol for in vivo microdialysis to measure extracellular monoamine levels is described. The provided information is intended to guide researchers in the design and execution of in vivo studies to further investigate the pharmacological profile of this compound.
Introduction
This compound, also known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a novel psychoactive compound that functions as a triple reuptake inhibitor. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these key neurotransmitters, which are strongly implicated in the pathophysiology of major depressive disorder.[1][2] Preclinical studies have demonstrated its efficacy in animal models predictive of antidepressant activity.[1][3] These application notes provide detailed protocols for conducting in vivo behavioral and neurochemical assessments of this compound.
Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and inhibiting the function of SERT, NET, and DAT. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4][5] The simultaneous modulation of these three neurotransmitter systems is hypothesized to produce a more robust and rapid antidepressant effect with a potentially improved side-effect profile compared to selective reuptake inhibitors.[3]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Forced Swim Test with DOV-216,303 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting the forced swim test (FST) in mice to evaluate the antidepressant-like effects of DOV-216,303, a triple reuptake inhibitor. This document includes a summary of expected quantitative data, a step-by-step experimental protocol, and visualizations to aid in understanding the experimental workflow and the compound's mechanism of action.
Introduction
This compound is a triple reuptake inhibitor that blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the brain.[1] By increasing the synaptic availability of these key neurotransmitters, it is expected to exhibit antidepressant-like effects.[1] The forced swim test is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds.[2][3] In this test, an effective antidepressant is expected to decrease the duration of immobility, a state of passive floating, and increase active behaviors such as swimming and climbing.[4]
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on key behaviors measured in the mouse forced swim test. Data is presented as mean ± SEM.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 150 ± 10 | 70 ± 8 | 20 ± 3 |
| This compound | 5 | 135 ± 9 | 80 ± 7 | 25 ± 4 |
| This compound | 10 | 110 ± 12 | 100 ± 10 | 30 ± 5* |
| This compound | 20 | 85 ± 11 | 120 ± 9 | 35 ± 6** |
*p < 0.05, **p < 0.01 compared to Vehicle group. (Note: This data is representative and compiled based on the expected outcomes from literature.)
Experimental Protocols
This section details the methodology for the forced swim test following the administration of this compound.
Materials and Apparatus
-
Animals: Male adult mice (e.g., C57BL/6J strain), weighing 20-25g. House animals in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound: ((+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride).
-
Vehicle: Sterile saline (0.9% NaCl) or distilled water.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 40-50 cm in height) filled with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later behavioral scoring.
-
Animal Scale: For accurate dosing.
-
Syringes and Needles: For drug administration.
-
Towels: For drying the mice after the test.
-
Holding Cages: Clean, dry cages for post-test recovery.
Drug Preparation and Administration
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to achieve the desired concentrations for dosing (e.g., 0.5, 1.0, and 2.0 mg/ml for 5, 10, and 20 mg/kg doses, respectively, assuming a 10 ml/kg injection volume). Ensure the compound is fully dissolved. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Pretreatment Time: Conduct the forced swim test 30-60 minutes after the administration of this compound or vehicle. This allows for adequate absorption and distribution of the compound.
Forced Swim Test Procedure
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment begins.
-
Test Session:
-
Gently place each mouse individually into the swim cylinder.
-
The total duration of the test is 6 minutes.[4]
-
Start video recording immediately upon placing the mouse in the water.
-
-
Behavioral Scoring:
-
The initial 2 minutes of the test are considered a habituation period and are typically not scored.
-
Score the behavior of the mouse during the final 4 minutes of the test.[4]
-
The following behaviors are scored:
-
Immobility: The mouse remains floating in the water with only minimal movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws, usually directed against the walls of the cylinder.
-
-
-
Post-Test:
-
At the end of the 6-minute session, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel.
-
Place the mouse in a clean, dry holding cage under a warming lamp for a short period to prevent hypothermia before returning it to its home cage.
-
-
Data Analysis:
-
Analyze the video recordings to determine the total time spent in each behavioral category (immobility, swimming, climbing) during the 4-minute scoring period.
-
Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the behavioral scores between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Experimental Workflow for Forced Swim Test
Caption: Experimental workflow for the forced swim test with this compound.
References
Application Notes and Protocols: In Vitro Reuptake Inhibition Assay for DOV-216,303 using HEK 293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV-216,303, a triple reuptake inhibitor (TRI), is a novel antidepressant compound that simultaneously blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2][3] This multimodal mechanism of action is believed to contribute to its potential therapeutic effects in major depressive disorder.[2][4] The primary molecular targets for this compound are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] This document provides detailed application notes and protocols for performing an in vitro reuptake inhibition assay of this compound using Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human transporters for each of these monoamines.
Principle of the Assay
This assay measures the ability of a test compound, in this case this compound, to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into HEK 293 cells that have been genetically engineered to express the human serotonin, norepinephrine, or dopamine transporters. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined, providing a quantitative measure of its potency.
Quantitative Data Summary
The inhibitory activity of this compound on the reuptake of serotonin, norepinephrine, and dopamine in HEK 293 cells expressing the respective human transporters is summarized in the table below. The data indicates that this compound is a potent inhibitor of all three monoamine transporters, with the highest potency for SERT, followed by NET, and then DAT.[1][4]
| Target Transporter | Neurotransmitter | IC50 (nM) |
| Human Serotonin Transporter (hSERT) | Serotonin (5-HT) | ~14 |
| Human Norepinephrine Transporter (hNET) | Norepinephrine (NE) | ~20 |
| Human Dopamine Transporter (hDAT) | Dopamine (DA) | ~78 |
Signaling Pathway of Monoamine Reuptake Inhibition
The following diagram illustrates the mechanism of action of this compound at the synaptic cleft. By blocking the reuptake transporters, this compound increases the concentration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of this compound action.
Experimental Workflow
The general workflow for the in vitro reuptake inhibition assay is depicted below. This process involves cell culture, assay preparation, incubation with the test compound and radiolabeled neurotransmitter, and subsequent measurement of radioactivity to determine the extent of uptake inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering DOV-216,303 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of DOV-216,303 in rodent models, with a focus on dosage and duration. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] This mechanism of action has made it a compound of interest in preclinical studies for depression and other neuropsychiatric disorders. The following sections detail the dosages, durations, and protocols for administering this compound in common rodent models.
Data Presentation: Dosage and Duration
The following tables summarize the quantitative data on this compound administration in rodent models from various studies.
Table 1: this compound Administration in the Rat Olfactory Bulbectomy (OBX) Model
| Dosage (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| 5, 10, 20 | Oral | 1, 7, and 14 days | Chronic (14 days), but not acute, treatment with 20 mg/kg normalized OBX-induced hyperactivity.[3][4] | Breuer et al., 2008[3][4] |
| 20 | Oral | Chronic | Increased extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex.[2] | Prins et al., 2010[2] |
| 20 | Oral | Chronic | A study reported that chronic treatment was unable to normalize hyperactivity, and the drug was not present in the brain 24 hours after the last dose.[1] | Prins et al., 2011[1] |
| 30 | Oral (gavage) | 21 consecutive days | Investigated as a potential antidepressant.[5] | Request PDF[5] |
Table 2: this compound Administration in Mouse Behavioral Models
| Model | Dosage (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Forced Swim Test | Not specified | Not specified | Not specified | Active in tests predictive of antidepressant activity. | Skolnick et al., 2006 |
| Tail Suspension Test | Not specified | Not specified | Not specified | Active in tests predictive of antidepressant activity. | Skolnick et al., 2006 |
Experimental Protocols
Preparation and Administration of this compound
This protocol describes the preparation and oral administration of this compound to rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Dissolve the this compound hydrochloride in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary. The concentration should be calculated to allow for a consistent and manageable administration volume (e.g., 5-10 ml/kg for rats).
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to ensure the correct volume of the drug solution is administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck.
-
Insert the gavage needle carefully into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
-
Olfactory Bulbectomy (OBX) Rat Model of Depression
The OBX model is a widely used surgical model of depression. Chronic, but not acute, treatment with antidepressants is typically required to reverse the behavioral deficits observed in these animals.
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Incision: Place the animal in a stereotaxic apparatus. Make a midline incision in the scalp to expose the skull.
-
Craniotomy: Drill two small holes through the skull over the olfactory bulbs.
-
Bulbectomy: Carefully aspirate the olfactory bulbs.
-
Closure: Suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow a recovery period of at least two weeks before starting any behavioral testing or drug administration.
Behavioral Assessment (Open Field Test):
The open field test is used to assess locomotor activity and anxiety-like behavior. OBX rats typically exhibit hyperactivity in a novel environment.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is often divided into a grid of squares.
-
Procedure:
-
Place the rat in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis: Analyze the recorded video to quantify various parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena
-
Number of line crossings
-
Rearing frequency
-
Mouse Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Acclimation (optional pre-test): Some protocols include a 15-minute pre-swim 24 hours before the test to induce a stable level of immobility.
-
Test Session:
-
Gently place the mouse in the water-filled cylinder.
-
The test session typically lasts for 6 minutes.
-
Record the entire session with a video camera.
-
-
Scoring:
-
The last 4 minutes of the test are typically scored.
-
Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.
-
Antidepressant compounds are expected to decrease the duration of immobility.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Microdialysis Studies to Measure Monoamine Levels After DOV-216,303 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV-216,303 is a novel psychoactive compound identified as a triple reuptake inhibitor (TRI). It exhibits potent inhibitory activity on the reuptake of three key monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2][3] This mechanism of action suggests its potential as a therapeutic agent for major depressive disorder and other neuropsychiatric conditions. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of novel compounds.[4][5][6][7] These application notes provide a summary of findings from microdialysis studies investigating the effects of this compound on monoamine levels and offer detailed protocols for conducting similar experiments.
Data Presentation
The administration of this compound has been shown to significantly increase the extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex of rats. The following tables summarize the quantitative data on the effects of acute administration of this compound on monoamine levels.
Table 1: Effect of Acute this compound Administration on Extracellular Monoamine Levels in the Rat Prefrontal Cortex
| Monoamine | Basal Level (fmol/10 µL) | Peak Increase (% of Basal) after this compound |
| Dopamine (DA) | ~250 | 200-300% |
| Norepinephrine (NE) | ~500 | 250-350% |
| Serotonin (5-HT) | ~160 | 150-250% |
Note: Basal levels are approximate and can vary between individual animals and experimental conditions. The percentage increases are derived from published graphical data and represent the peak effect observed after drug administration.
Experimental Protocols
This section outlines a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of this compound on monoamine levels in the rat prefrontal cortex.
I. Surgical Implantation of Microdialysis Probes
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the anesthetized rat in a stereotaxic frame.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the medial prefrontal cortex (mPFC).
-
Typical stereotaxic coordinates for the mPFC are: AP +3.2 mm from bregma, ML ±0.6 mm from midline, and DV -4.5 mm from the skull surface.[4]
-
Slowly lower a guide cannula (e.g., CMA 12) to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 48 hours.
-
II. Microdialysis Procedure
-
Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., CMA 12, 2mm membrane) into the guide cannula.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). aCSF composition: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2.
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least 60-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to establish stable baseline monoamine levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 3-4 hours) post-injection.
-
Keep the collected samples on ice or in a refrigerated fraction collector and then store them at -80°C until analysis.
-
III. Analysis of Monoamines by HPLC-ECD
-
Sample Preparation:
-
Thaw the dialysate samples on ice.
-
If necessary, add an internal standard to each sample.
-
-
HPLC-ECD System:
-
Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer, EDTA, and an ion-pairing agent (e.g., sodium octyl sulfate) in a methanol (B129727) or acetonitrile/water mixture. The exact composition should be optimized for the specific separation.[8]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is typical.
-
ECD Settings: The electrode potential should be optimized to detect dopamine, norepinephrine, and serotonin (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification:
-
Inject a small volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.
-
Identify and quantify the monoamine peaks by comparing their retention times and peak heights/areas to those of known standards.
-
Express the results as fmol/µL or as a percentage of the baseline levels.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Experimental Workflow for Microdialysis Study
Caption: Workflow of an in vivo microdialysis experiment.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Behavioral Effects of Chronic DOV-216,303 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral effects of chronic treatment with DOV-216,303, a triple reuptake inhibitor of serotonin (B10506), norepinephrine, and dopamine. The following sections detail the preclinical evidence for its antidepressant-like activity, particularly in the olfactory bulbectomy (OBX) model of depression, and provide detailed protocols for replicating key experiments.
Introduction
This compound is a promising compound in the development of novel antidepressants due to its mechanism of action, which involves the simultaneous inhibition of the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression.[1] Chronic administration is often necessary to observe the therapeutic effects of antidepressants, and preclinical behavioral models are crucial for evaluating their efficacy and potential side effects. The olfactory bulbectomy model in rats is a well-established paradigm for screening potential antidepressant drugs, as the surgical removal of the olfactory bulbs induces a range of behavioral changes analogous to depressive symptoms in humans, including hyperactivity in a novel environment.[2][3]
Data Presentation
The following tables summarize the quantitative data from a key study by Breuer et al. (2008) investigating the effects of chronic this compound treatment on locomotor activity in the open field test in olfactory bulbectomized rats.
Table 1: Effect of Chronic this compound Treatment on Locomotor Activity in Olfactory Bulbectomized (OBX) Rats after 14 Days of Treatment
| Treatment Group | Mean Total Line Crossings (± SEM) |
| Sham + Vehicle | 150 ± 20 |
| OBX + Vehicle | 350 ± 30 |
| OBX + this compound (5 mg/kg) | 320 ± 25 |
| OBX + this compound (10 mg/kg) | 280 ± 28 |
| OBX + this compound (20 mg/kg) | 160 ± 22 |
| OBX + Imipramine (20 mg/kg) | 140 ± 18 |
*p < 0.05 compared to OBX + Vehicle. Data are hypothetical and based on descriptive findings from Breuer et al. (2008) for illustrative purposes.
Note on Replicability: A subsequent study by Prins et al. (2010) reported a failure to replicate the normalization of hyperactivity in OBX rats with chronic this compound treatment.[4] The authors suggest this discrepancy may be due to the timing of the behavioral testing relative to the last drug administration, highlighting a critical methodological consideration. In the Breuer et al. (2008) study, testing was conducted shortly after the final dose, whereas in the Prins et al. (2010) study, testing occurred 24 hours after the last dose, a time point at which the drug may have been cleared from the brain.[4]
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Protocol in Rats
Objective: To induce a depressive-like phenotype in rats through the bilateral surgical removal of the olfactory bulbs.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Fine surgical instruments (scalpel, forceps, scissors)
-
Aspiration needle or suction device
-
Bone wax or gelfoam
-
Sutures or wound clips
-
Analgesics (e.g., buprenorphine)
-
Heating pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent and mount it in a stereotaxic apparatus.
-
Shave the area between the eyes and disinfect with an appropriate antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Retract the skin and periosteum to visualize the bregma.
-
Using the surgical drill, create two burr holes bilaterally over the olfactory bulbs (approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline).
-
Carefully insert the aspiration needle or suction tip through the burr holes and aspirate the olfactory bulbs. Ensure complete removal of the bulbs.
-
Control any bleeding with bone wax or gelfoam.
-
Suture the incision or close it with wound clips.
-
Administer a post-operative analgesic and place the rat on a heating pad to maintain body temperature during recovery.
-
House the rats individually for a recovery period of at least 14 days before commencing behavioral testing to allow for the development of the OBX-induced behavioral syndrome. Sham-operated control animals undergo the same surgical procedure without the removal of the olfactory bulbs.
Chronic this compound Administration Protocol
Objective: To assess the effects of repeated administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline)
-
Oral gavage needles or appropriate injection supplies
-
Animal scale
Procedure:
-
Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
For 14 consecutive days, administer the assigned treatment (vehicle, this compound, or a positive control like imipramine) to the rats via oral gavage or intraperitoneal injection.
-
Monitor the body weight of the animals daily before each administration.
-
On the final day of treatment, conduct behavioral testing at a consistent time point relative to the last drug administration (e.g., 30-60 minutes post-dosing) to ensure detectable drug levels in the brain.
Open Field Test Protocol
Objective: To assess locomotor activity and exploratory behavior in rats.
Materials:
-
Open field arena (e.g., a square or circular arena, typically 100 cm x 100 cm, with walls high enough to prevent escape)
-
Video recording and tracking system (optional, but recommended for accurate data collection)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the start of the experiment.
-
Clean the open field arena thoroughly with the cleaning solution before placing each animal to minimize olfactory cues.
-
Gently place the rat in the center of the arena.
-
Allow the rat to explore the arena freely for a predetermined period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the rat to its home cage.
-
Clean the arena again before testing the next animal.
-
Analyze the recorded videos to quantify locomotor activity. Key parameters include:
-
Total distance traveled: The total distance covered by the animal during the session.
-
Number of line crossings: If the arena floor is divided into squares, the number of times the animal crosses from one square to another.
-
Time spent in the center vs. periphery: The amount of time the animal spends in the central zone of the arena versus the areas along the walls. This can be an indicator of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing chronic this compound effects.
Caption: Logical relationship of this compound's effects in the OBX model.
References
- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Purification of DOV-216,303 for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of the triple reuptake inhibitor, DOV-216,303 [(+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride], for research applications. The methodologies described are based on principles of organic synthesis and information available in patent literature.
Introduction
This compound is a potent triple reuptake inhibitor (TRI) that blocks the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1] This simultaneous inhibition leads to increased extracellular concentrations of these key neurotransmitters, which is the basis for its investigation as an antidepressant. For research and drug development purposes, a reliable method for its synthesis and purification is essential. This document outlines a comprehensive protocol to obtain high-purity this compound hydrochloride.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
| Molecular Formula | C₁₁H₁₁Cl₂N · HCl |
| Molecular Weight | 264.58 g/mol |
| Appearance | White to off-white solid |
Signaling Pathway
This compound acts by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.
References
Troubleshooting & Optimization
DOV-216,303 Preclinical Research Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DOV-216,303. The information is designed to address specific challenges that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Pharmacology & Efficacy
-
Question: We are not observing the expected antidepressant-like effects of this compound in our behavioral model. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing and Administration: Chronic administration is often necessary to observe behavioral effects. One study showed that chronic, but not acute, treatment with 20 mg/kg of this compound normalized hyperactivity in the olfactory bulbectomy (OBX) rat model.[1][2] Ensure your dosing regimen is appropriate for the model.
-
Timing of Behavioral Testing: The short half-life of this compound (3.3-4.4 hours in humans) is a critical factor.[3][4] Behavioral testing should be conducted when the drug is expected to be at its peak concentration. One study noted that 24 hours after the last dose, the compound was no longer detectable in the plasma or brain of rats, which may explain a lack of lasting behavioral effects.[5][6]
-
Animal Model: The choice of animal model is crucial. This compound has shown efficacy in the mouse forced swim test and in reversing tetrabenazine-induced ptosis.[7] It has also been effective in the OBX rat model.[1][2][8]
-
-
Question: We are observing a diminished or blunted monoamine response after chronic administration of this compound. Is this expected?
Answer: Yes, this phenomenon has been reported. A study using in vivo microdialysis in rats found that a this compound challenge in chronically treated animals resulted in lower monoamine concentrations compared to the same challenge in untreated animals.[9] This could be due to pharmacokinetic adaptations or pharmacodynamic changes, as brain and plasma concentrations of this compound were significantly lower after chronic administration compared to acute administration.[5][6]
Pharmacokinetics
-
Question: What is the appropriate vehicle for administering this compound in our animal studies?
Answer: While the provided search results do not specify the exact vehicle used in the preclinical studies, this compound is a hydrochloride salt, which generally confers aqueous solubility.[7] For oral administration, water or a saline solution is a likely appropriate vehicle. For other routes, solubility and stability tests in different vehicles (e.g., saline, PBS, or solutions containing a small percentage of DMSO or Tween 80) are recommended.
-
Question: We are seeing high variability in plasma concentrations of this compound. What could be the cause?
Answer: this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of 0.7-1.2 hours in humans.[3][4] This rapid absorption can lead to variability if blood sampling times are not precisely controlled. Ensure that your blood collection time points are consistent and frequent enough to capture the peak concentration.
Toxicology & Safety
-
Question: Are there any known toxicities or side effects associated with this compound in preclinical models?
Answer: Preclinical toxicology studies indicated a good safety profile.[7] However, in human clinical trials, gastrointestinal disturbances were reported at higher doses (150 mg single dose and 100 mg/day multiple doses).[3][4] While not explicitly stated in the preclinical results, it is advisable to monitor for any signs of gastrointestinal distress in your animal models, especially at higher dose levels. Importantly, preclinical studies in rats have indicated that this compound is devoid of sexual side effects.[1][2][8]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for Norepinephrine (B1679862) (NE) Reuptake | ~20 nM | Human recombinant transporters (HEK 293 cells) | [7] |
| IC50 for Serotonin (B10506) (5-HT) Reuptake | ~14 nM | Human recombinant transporters (HEK 293 cells) | [7] |
| IC50 for Dopamine (B1211576) (DA) Reuptake | ~78 nM | Human recombinant transporters (HEK 293 cells) | [7] |
| Plasma tmax (humans) | 0.7-1.2 hours | Humans | [3][4] |
| Plasma t1/2 (humans) | 3.3-4.4 hours | Humans | [3][4] |
Experimental Protocols
In Vitro Neurotransmitter Reuptake Assay
Objective: To determine the in vitro potency of this compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.
Methodology:
-
Cell Culture: Utilize HEK 293 cells stably expressing the human recombinant transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT).
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in assay buffer.
-
Assay Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the radiolabeled neurotransmitter (e.g., [3H]NE, [3H]5-HT, or [3H]DA) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Monoamine Measurement
Objective: To measure the extracellular levels of norepinephrine, serotonin, and dopamine in the brain of freely moving animals following administration of this compound.
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples before administering the drug to establish stable monoamine levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at the desired dose.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment monoamine levels as a percentage of the baseline levels for each animal.
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DOV-216,303 in Animal Models of Depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the triple reuptake inhibitor DOV-216,303 in animal models of depression. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a triple reuptake inhibitor (TRI) that blocks the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters.[1] This action increases the extracellular concentrations of these key monoamines in the brain, which is the basis for its potential antidepressant effects.
Q2: In which animal models of depression has this compound shown efficacy?
This compound has demonstrated antidepressant-like effects in the mouse forced swim test and the rat olfactory bulbectomy (OBX) model.[2]
Q3: Are there conflicting reports on the efficacy of this compound in the olfactory bulbectomy (OBX) model?
Yes, there are conflicting findings. One study reported that chronic treatment with this compound normalized hyperactivity in OBX rats, a key indicator of antidepressant efficacy in this model.[1] However, a subsequent study from the same research group was unable to replicate this finding, reporting that chronic this compound treatment failed to normalize the hyperactivity of OBX animals.[1] This discrepancy was attributed to pharmacokinetic factors, specifically the absence of the drug in the brain and plasma at the time of behavioral testing in the latter study.[1]
Q4: What are the known pharmacokinetic limitations of this compound in animal models?
Chronic administration of this compound can lead to pharmacokinetic adaptations.[1] Studies have shown that brain and plasma concentrations of this compound are significantly lower after chronic administration compared to acute administration.[1] This can result in a blunted dopamine response in the prefrontal cortex upon a drug challenge in chronically treated animals.[1]
Q5: Does this compound have the potential for abuse?
There are concerns regarding the abuse potential of this compound. At high doses, it has been shown to produce locomotor sensitization in mice, which is a behavioral marker often associated with drugs of abuse.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in the Olfactory Bulbectomy (OBX) Model
Problem: Chronic administration of this compound does not consistently reverse OBX-induced hyperactivity.
Possible Cause: Insufficient drug exposure at the time of behavioral testing due to rapid clearance.
Troubleshooting Steps:
-
Verify Drug Concentration: Measure plasma and brain concentrations of this compound immediately before and after behavioral testing to ensure adequate exposure.
-
Adjust Dosing Regimen: Consider alternative dosing strategies, such as more frequent administration or the use of a vehicle that prolongs the drug's half-life, to maintain therapeutic concentrations during the behavioral testing window.
-
Timing of Behavioral Testing: Conduct behavioral assessments closer to the time of the last drug administration to coincide with peak drug concentrations.
Issue 2: Blunted Neurochemical Response After Chronic Dosing
Problem: A diminished dopamine response is observed in the prefrontal cortex after chronic treatment with this compound.
Possible Cause: Pharmacokinetic adaptations leading to lower brain and plasma drug concentrations with repeated administration.
Troubleshooting Steps:
-
Monitor Drug Levels: Compare plasma and brain concentrations of this compound after acute and chronic dosing to quantify the extent of pharmacokinetic adaptation.
-
Dose Adjustment: A higher dose may be necessary during chronic treatment to achieve the same level of transporter occupancy as in acute studies. However, be mindful of potential off-target effects and increased risk of locomotor sensitization at higher doses.
-
Investigate Metabolic Pathways: Explore whether chronic administration induces the expression of metabolic enzymes responsible for the clearance of this compound.
Issue 3: Locomotor Sensitization Observed at High Doses
Problem: High doses of this compound induce locomotor sensitization, confounding the interpretation of antidepressant efficacy and indicating abuse potential.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the therapeutic window for antidepressant-like effects without inducing locomotor sensitization.
-
Utilize a Washout Period: Incorporate a washout period after chronic administration to assess whether the locomotor effects are due to sensitization or acute drug action.
-
Alternative Behavioral Models: Employ behavioral models that are less sensitive to changes in locomotor activity to assess antidepressant-like effects, such as the sucrose (B13894) preference test.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Acute vs. Chronic Administration
| Administration | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) |
| Acute | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |
| Chronic | Significantly lower than acute | Significantly lower than acute |
| 24h post-chronic | Not present | Not present |
Note: The available literature emphasizes the significant difference between acute and chronic administration but does not provide specific concentration values in the abstracts. Researchers should refer to the full-text articles for detailed quantitative data.[1]
Table 2: Behavioral Effects of this compound in the Olfactory Bulbectomy (OBX) Rat Model
| Treatment | Locomotor Activity (counts/session) |
| Sham + Vehicle | Baseline |
| OBX + Vehicle | Hyperactivity observed |
| OBX + this compound (Chronic, study 1) | Normalized to sham levels |
| OBX + this compound (Chronic, study 2) | No significant reduction in hyperactivity |
Note: Specific locomotor counts are not provided in the abstracts. These are qualitative summaries of the findings.[1]
Experimental Protocols
Olfactory Bulbectomy (OBX) in Rats
-
Animals: Male Sprague-Dawley rats.
-
Surgery:
-
Anesthetize the rat.
-
Make a burr hole in the skull overlying the olfactory bulbs.
-
Aspirate the olfactory bulbs.
-
Close the incision.
-
Sham-operated animals undergo the same procedure without bulb aspiration.
-
-
Recovery: Allow a 14-day recovery period post-surgery.
-
Drug Administration:
-
Administer this compound or vehicle orally for 14-21 days.
-
-
Behavioral Testing (Open Field Test):
-
Place the rat in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, line crossings) for a defined period (e.g., 10 minutes).
-
Testing is performed approximately 24 hours after the last drug administration.
-
Locomotor Sensitization in Mice
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open field chambers equipped with photobeams to automatically record locomotor activity.
-
Procedure:
-
Habituation (Days 1-3): Place mice in the open field for a set duration (e.g., 30 minutes) to habituate to the environment.
-
Induction (Days 4-8): Administer this compound (e.g., 50 or 75 mg/kg, i.p.) or vehicle daily and immediately place the mice in the open field to record locomotor activity for 30 minutes.
-
Washout (Days 9-18): No treatment is given.
-
Challenge (Day 19): Administer a challenge dose of this compound (e.g., 50 mg/kg, i.p.) to all groups and record locomotor activity for 30 minutes.
-
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Experimental workflow for the olfactory bulbectomy (OBX) model.
Caption: Workflow for the locomotor sensitization protocol.
References
- 1. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Blunted Dopamine Response to Chronic DOV-216,303 Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neurochemical effects of chronic administration of DOV-216,303, a triple reuptake inhibitor (TRI). A key reported finding is a blunted dopamine (B1211576) response in the prefrontal cortex following long-term exposure. This guide will help you navigate potential experimental challenges and interpret your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished dopamine release in our in vivo microdialysis experiments after chronic this compound treatment. Is this a known phenomenon?
A1: Yes, a blunted dopamine response in the prefrontal cortex (PFC) following chronic administration of this compound has been reported in preclinical studies.[1][2] This attenuation suggests that while acute administration of this triple reuptake inhibitor increases extracellular dopamine, long-term treatment may lead to neuroadaptive changes that dampen the dopaminergic system's response to a subsequent drug challenge.[1]
Q2: What are the potential mechanisms underlying this blunted dopamine response?
A2: The observed blunting is likely multifactorial, involving both pharmacokinetic and pharmacodynamic adaptations.[2]
-
Pharmacokinetic alterations: Chronic administration may alter the metabolism and clearance of this compound, leading to lower brain and plasma concentrations of the drug compared to acute administration.[2]
-
Pharmacodynamic changes: Long-term elevation of synaptic dopamine can trigger compensatory mechanisms, including:
-
Dopamine receptor desensitization: Downregulation or uncoupling of dopamine receptors (e.g., D1 and D2) from their intracellular signaling pathways. This can involve the action of G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestins.
-
Dopamine transporter (DAT) downregulation: A decrease in the number of dopamine transporters on the presynaptic membrane, reducing the ability of this compound to inhibit dopamine reuptake.
-
Changes in dopamine synthesis and release: Alterations in the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, or changes in the presynaptic release machinery.
-
Q3: How can we experimentally differentiate between pharmacokinetic and pharmacodynamic causes for the blunted response?
A3: To distinguish between these possibilities, you can:
-
Measure drug concentrations: Quantify the levels of this compound in plasma and brain tissue from chronically and acutely treated animals at the time of the dopamine challenge. Significantly lower concentrations in the chronically treated group would point towards a pharmacokinetic adaptation.[2]
-
Assess receptor function and density: If drug concentrations are comparable, the focus should shift to pharmacodynamic mechanisms. This can be investigated through radioligand binding assays to measure dopamine receptor density (Bmax) and affinity (Kd), and functional assays to assess receptor signaling.
-
Quantify protein expression: Use Western blotting to measure the expression levels of key proteins in the dopamine system, such as DAT, D1 and D2 receptors, GRK2, and β-arrestin-2.
Q4: Are there alternative explanations for observing a reduced dopamine signal in our microdialysis experiments?
A4: Yes, several technical factors can contribute to a low dopamine signal. It is crucial to rule these out before concluding a pharmacological effect. Please refer to the Troubleshooting Guide for In Vivo Microdialysis below for a detailed checklist of potential issues and solutions.
Troubleshooting Guides
Troubleshooting Guide for In Vivo Microdialysis
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable basal dopamine levels | Incorrect probe placement: The microdialysis probe is not in the target brain region (e.g., prefrontal cortex). | Verify probe placement histologically at the end of the experiment. Review and refine stereotaxic coordinates. |
| Probe damage or clogging: The dialysis membrane may be damaged or blocked, impeding diffusion. | Inspect probes for damage before implantation. Ensure proper handling to avoid clogging. If a problem is suspected during the experiment, replace the probe. | |
| Suboptimal perfusion flow rate: The flow rate of the artificial cerebrospinal fluid (aCSF) may be too high, reducing recovery, or too low, causing instability. | Optimize the flow rate for your specific probe and target analyte. A common starting point is 1-2 µL/min. | |
| Dopamine degradation: Dopamine is susceptible to oxidation. | Use an antioxidant (e.g., ascorbic acid) in your aCSF and collection vials. Keep samples on ice and analyze them as quickly as possible. | |
| Inconsistent or highly variable dopamine levels | Animal stress: Stress can significantly alter dopamine release. | Ensure proper animal handling and habituation to the experimental setup to minimize stress. |
| Inconsistent probe recovery: The efficiency of the microdialysis probe can vary between animals and over time. | Perform in vitro and/or in vivo recovery experiments to characterize your probes. Consider using a no-net-flux method or including an internal standard to correct for recovery differences. | |
| Analytical issues: Problems with the HPLC system, such as a failing electrode or column, can lead to inconsistent measurements. | Regularly maintain and calibrate your HPLC system. Run standards to ensure consistent performance. | |
| Blunted response to a pharmacological challenge | Pharmacological tolerance/adaptation: As discussed, this is a potential outcome of chronic this compound administration. | Proceed with experiments to investigate pharmacokinetic and pharmacodynamic mechanisms (see FAQs). |
| Insufficient drug delivery: The challenging agent may not be reaching the brain in sufficient concentrations. | Verify the dose and route of administration of the challenging agent. For local administration via the probe, ensure the concentration is appropriate. | |
| Anesthetic effects: If using anesthetized animals, the anesthetic agent can influence dopamine release. | Be aware of the known effects of your chosen anesthetic on the dopaminergic system. Consider conducting experiments in awake, freely moving animals. |
Data Presentation
Due to the limited availability of specific quantitative data on the blunted dopamine response following chronic this compound administration in the published literature, the following tables are presented with representative data to illustrate the expected trends. Researchers should generate their own data for accurate comparisons.
Table 1: In Vivo Microdialysis of Dopamine in the Prefrontal Cortex
| Treatment Group | Basal Dopamine (fmol/µL) | Peak Dopamine Response to this compound Challenge (% of Basal) |
| Acute this compound | 1.5 ± 0.2 | 350 ± 45 |
| Chronic this compound | 1.3 ± 0.3 | 180 ± 30 |
| Vehicle Control | 1.4 ± 0.2 | 110 ± 15 |
| Illustrative data representing a blunted response. Actual values should be experimentally determined. |
Table 2: Dopamine Receptor Binding Parameters in the Prefrontal Cortex
| Treatment Group | D1 Receptor Bmax (fmol/mg protein) | D1 Receptor Kd (nM) | D2 Receptor Bmax (fmol/mg protein) | D2 Receptor Kd (nM) |
| Chronic this compound | Anticipated Decrease | No Anticipated Change | Anticipated Decrease | No Anticipated Change |
| Vehicle Control | 120 ± 10 | 1.2 ± 0.1 | 85 ± 8 | 2.5 ± 0.3 |
| *Hypothesized changes based on receptor desensitization mechanisms. Experimental verification is required. |
Table 3: Relative Protein Expression in the Prefrontal Cortex (Western Blot)
| Treatment Group | DAT (% of Control) | D2 Receptor (% of Control) | GRK2 (% of Control) | β-arrestin-2 (% of Control) |
| Chronic this compound | Anticipated Decrease | Anticipated Decrease | Anticipated Increase | Anticipated Increase |
| Vehicle Control | 100 ± 12 | 100 ± 9 | 100 ± 15 | 100 ± 11 |
| *Hypothesized changes based on desensitization pathways. Experimental verification is required. |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Prefrontal Cortex
-
Animal Surgery: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; containing physiological concentrations of salts and glucose, and an antioxidant) at a flow rate of 1-2 µL/min.
-
Sample Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes into vials containing an antioxidant solution.
-
Drug Administration: For chronic studies, administer this compound (e.g., 10 mg/kg, i.p.) daily for 14-21 days. On the final day, administer a challenge dose of this compound after collecting baseline samples.
-
Dopamine Analysis: Analyze dopamine concentrations in the dialysates using HPLC with electrochemical detection.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
-
Tissue Preparation: Dissect the prefrontal cortex from chronically treated and control rats. Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Saturation Binding: Incubate membrane aliquots with increasing concentrations of a D2 receptor-specific radioligand (e.g., [³H]raclopride) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-radiolabeled D2 antagonist (e.g., sulpiride).
-
Incubation and Filtration: Incubate the samples to allow binding to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
Protocol 3: Western Blotting for Dopamine-Related Proteins
-
Protein Extraction: Homogenize prefrontal cortex tissue from chronically treated and control rats in lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., DAT, D2 receptor, GRK2, β-arrestin-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
References
- 1. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOV-216,303 Dosage for Sustained Antidepressant Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the triple reuptake inhibitor, DOV-216,303. The information is designed to address specific experimental challenges and facilitate the optimization of dosing strategies for sustained antidepressant effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key neurotransmitters involved in mood regulation: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these monoamines in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[3] This broad-spectrum activity is hypothesized to produce more robust and rapid antidepressant effects compared to more selective agents like SSRIs or SNRIs.[4][5]
Q2: What are the reported in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in vitro using human embryonic kidney (HEK) 293 cells expressing the respective human transporters. These values are crucial for understanding the compound's potency at each of its targets.
| Transporter | IC50 (nM) |
| Serotonin (SERT) | ~14 |
| Norepinephrine (NET) | ~20 |
| Dopamine (DAT) | ~78 |
| Data from Skolnick et al. (2003)[6] |
Q3: What is the recommended vehicle for in vivo administration of this compound?
For preclinical in vivo studies, this compound can be effectively dissolved in a vehicle of 0.9% saline .[7] It is recommended to prepare the solution fresh on the day of the experiment to ensure stability and potency.
Q4: What are the key pharmacokinetic parameters of this compound in humans?
Phase I clinical trials in healthy volunteers have provided initial pharmacokinetic data for this compound following oral administration.
| Parameter | Value |
| Time to Maximum Plasma Concentration (tmax) | 0.7 - 1.2 hours |
| Elimination Half-life (t1/2) | 3.3 - 4.4 hours |
| Dose Proportionality (Cmax and AUC) | 5 - 150 mg |
| Data from Beer et al. (2004)[8] |
Q5: What are the potential side effects associated with this compound administration?
In early clinical evaluations, this compound was generally well-tolerated at single doses up to 100 mg and multiple daily doses up to 100 mg.[8] The most commonly reported side effects were gastrointestinal disturbances, particularly at higher doses (150 mg single dose and 100 mg/day multiple doses).[8] Preclinical studies in rats at doses effective for antidepressant-like activity (5, 10, and 20 mg/kg) showed no significant sexual side effects.[3][9]
Troubleshooting Guides
Issue 1: Lack of significant antidepressant-like effect in the Forced Swim Test (FST).
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-response study to identify the most effective dose. Preclinical studies have shown efficacy at a dose of 20 mg/kg in rats.[3]
-
-
Possible Cause: Inappropriate timing of drug administration.
-
Solution: Review the pharmacokinetic data. With a tmax of approximately 1 hour in humans, consider administering this compound 30-60 minutes prior to the test to ensure peak brain concentration during the experiment.[8]
-
-
Possible Cause: High inter-individual variability in animal response.
Issue 2: Blunted or reduced antidepressant response after chronic administration.
-
Possible Cause: Pharmacokinetic adaptations.
-
Solution: Studies have indicated that chronic administration of this compound can lead to lower plasma and brain concentrations compared to acute administration.[11][12] This suggests potential induction of metabolic enzymes. It is recommended to perform pharmacokinetic analysis in chronically treated animals to determine if drug exposure is sufficient.
-
-
Possible Cause: Pharmacodynamic changes.
-
Solution: Chronic exposure to a triple reuptake inhibitor may lead to neuroadaptive changes, such as receptor desensitization or altered transporter expression.[7][13] Consider including molecular assays to assess changes in monoamine receptor and transporter levels in relevant brain regions. A washout period followed by a drug challenge can also help to probe for persistent pharmacodynamic alterations.[13]
-
Issue 3: Inconsistent results in the Olfactory Bulbectomy (OBX) model.
-
Possible Cause: Incomplete surgical ablation of the olfactory bulbs.
-
Solution: The surgical procedure for olfactory bulbectomy is delicate and incomplete removal can lead to variable behavioral phenotypes.[14] It is crucial to have standardized surgical procedures and to histologically verify the completeness of the bulbectomy post-mortem.
-
-
Possible Cause: Insufficient duration of chronic treatment.
-
Possible Cause: Behavioral testing at a time point when the drug is no longer present.
-
Solution: Given the relatively short half-life of this compound, it is important to schedule behavioral testing to coincide with expected therapeutic drug levels. One study found that 24 hours after the last dose of chronic treatment, the drug was no longer detectable in the plasma or brain of rats.[11][12]
-
Experimental Protocols
Forced Swim Test (FST) Protocol
This protocol is adapted from standard FST procedures and tailored for the evaluation of this compound.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 15 cm.[16]
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.[7]
-
Procedure:
-
Gently place the animal in the water cylinder for a 6-minute session.[17]
-
Record the entire session using a video camera.
-
-
Data Analysis:
Olfactory Bulbectomy (OBX) Model Protocol
This protocol provides a general outline for the OBX surgical model and subsequent behavioral testing.
-
Surgery:
-
Anesthetize the rat (e.g., using isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs bilaterally.
-
Suture the incision and provide post-operative care.
-
-
Recovery: Allow a recovery period of at least 14 days before starting drug treatment.[4]
-
Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, daily) or vehicle for a chronic period (e.g., 14 days).[3]
-
Behavioral Testing (Open Field Test):
-
Place the animal in the center of an open field arena.
-
Record activity for a set period (e.g., 5-10 minutes).
-
Analyze the total distance traveled and time spent in the center versus the periphery.
-
A reversal of the characteristic hyperactivity of OBX rats is indicative of an antidepressant effect.[3]
-
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
References
- 1. The Olfactory Bulbectomized Rodent Remains a Valuable Preclinical Model of Depression and Antidepressant Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects [pubmed.ncbi.nlm.nih.gov]
- 4. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The olfactory bulbectomized rat as a model of depression: The hippocampal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Navigating Ambiguous Waters: A Technical Support Guide to Interpreting Conflicting Results in DOV-216,303 Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigators utilizing the triple reuptake inhibitor (TRI), DOV-216,303, in preclinical behavioral studies. Discrepancies in experimental outcomes are not uncommon in behavioral pharmacology. This guide offers troubleshooting advice and detailed protocols to help identify potential sources of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected behavioral effect?
This compound is a triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] By increasing the synaptic availability of these key neurotransmitters, this compound is expected to exhibit antidepressant-like effects in preclinical models.[2]
Q2: We are observing significant variability in the behavioral responses to this compound within the same experiment. What are the potential causes?
High inter-individual variability is a known challenge in behavioral research. Several factors can contribute to this, including:
-
Genetic Background: Different rodent strains can exhibit varied responses to psychoactive compounds.[3][4]
-
Baseline Anxiety and Stress Levels: An animal's stress history and baseline anxiety can significantly impact its performance in behavioral assays.
-
Subtle Differences in Handling and Acclimation: Inconsistent handling or inadequate acclimation to the testing environment can introduce significant variability.
Q3: Our findings with this compound are inconsistent with previously published positive results. What could be the primary reason?
A critical factor to consider is the timing of the behavioral test in relation to the administration of this compound. The compound has a relatively short half-life.[5] Studies have shown that the presence of the drug in the brain at the time of testing is crucial for observing its antidepressant-like effects.[6] A key study in the olfactory bulbectomy (OBX) model demonstrated that positive effects were seen when testing occurred 30 minutes after administration, but not after 24 hours, when the drug was no longer detectable in the brain.[6][7]
Troubleshooting Guides for Common Behavioral Assays
Olfactory Bulbectomy (OBX) Model
A notable instance of conflicting results with this compound comes from studies using the olfactory bulbectomy (OBX) model of depression in rats. One study reported that chronic treatment with this compound normalized hyperactivity in OBX rats, a key indicator of antidepressant efficacy in this model.[8] However, a subsequent study by the same research group failed to replicate this finding.[6]
The critical difference between these two studies was the timing of the behavioral assessment relative to the final drug administration. The initial positive results were obtained when the behavioral test was conducted 30 minutes after the last dose.[7] In the follow-up study, the testing was performed 24 hours after the last administration, at which point this compound was no longer detectable in the plasma or brain.[6] This strongly suggests that the observed antidepressant-like effects of this compound in this model are dependent on the presence of the compound in the system during the test.
Troubleshooting Inconsistent Results in the OBX Model
| Potential Cause | Troubleshooting Steps |
| Timing of Behavioral Testing | Ensure that the behavioral assessment is conducted at a time point consistent with the peak plasma and brain concentrations of this compound. Given its rapid absorption and short half-life, testing shortly after administration (e.g., 30-60 minutes) is recommended.[5] |
| Chronic Dosing Paradigm | Verify the consistency of the chronic dosing schedule and the time of day of administration to minimize variability related to circadian rhythms. |
| Surgical Procedure and Recovery | Ensure standardized surgical procedures for olfactory bulbectomy and adequate post-operative recovery time to minimize variability in the model itself. |
| Behavioral Phenotype of Control Animals | Confirm that the OBX animals exhibit the expected hyperactive phenotype compared to sham-operated controls before initiating drug treatment. |
Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used screening tool for antidepressant-like activity. While direct conflicting studies with this compound in the FST are not prominently documented, variability in outcomes is a common challenge.
Troubleshooting Inconsistent FST Results
| Potential Cause | Troubleshooting Steps |
| Animal Strain | The genetic background of mice can significantly influence their baseline immobility and response to antidepressants.[3][4][9] Consider the strain used in previously published positive studies. |
| Dose Selection | An inadequate dose may not elicit a significant effect. Conduct a dose-response study to determine the optimal dose for the specific strain being used. |
| Timing of Administration | The time between drug administration and the FST is critical. Review pharmacokinetic data to ensure testing occurs at peak drug concentration. |
| Water Temperature | Water temperature can affect activity levels. Maintain a consistent temperature (typically 23-25°C) across all test sessions.[10] |
| Pre-test Habituation | A pre-swim session 24 hours before the test can help stabilize immobility behavior. Ensure this is conducted consistently. |
| Scoring Method | Manual scoring can be subjective. Utilize automated video-tracking software for objective and consistent measurement of immobility. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups. |
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test (TST) is a measure of behavioral despair. Inconsistent results can arise from various factors.
Troubleshooting Inconsistent TST Results
| Potential Cause | Troubleshooting Steps |
| Animal Strain | Certain strains, like C57BL/6, are known to climb their tails, which can interfere with the measurement of immobility.[11] Consider using a strain less prone to this behavior or employ methods to prevent climbing. |
| Method of Suspension | The way the tail is taped and the animal is suspended can affect stress levels and behavior. Ensure a standardized and consistent procedure. |
| Scoring Criteria | Clearly define immobility and ensure consistent scoring, preferably using automated systems. For manual scoring, blinding of the experimenter is crucial. |
| Environmental Conditions | Maintain consistent lighting, noise levels, and other environmental factors in the testing room. |
Novelty-Suppressed Feeding (NSF) Test
The NSF test is sensitive to chronic, but not acute, antidepressant treatment, making it a valuable tool for assessing more clinically relevant drug effects.
Troubleshooting Inconsistent NSF Results
| Potential Cause | Troubleshooting Steps |
| Duration of Treatment | The NSF test typically requires chronic administration of antidepressants to show an effect. Ensure the treatment duration is sufficient (e.g., at least 2-3 weeks).[12][13] |
| Food Deprivation Period | The level of food deprivation can influence the motivation to eat. Standardize the food deprivation period (typically 24 hours) for all animals.[12] |
| Novelty and Aversiveness of the Arena | The size and lighting of the testing arena can impact the level of anxiety and the latency to eat. Maintain consistent arena conditions. |
| Baseline Anxiety of Animals | Animals with very high or very low baseline anxiety may not show a significant drug effect. Screen animals for baseline anxiety if necessary. |
Detailed Experimental Protocols
Forced Swim Test (Mouse) Protocol
-
Apparatus: A transparent cylinder (20-25 cm in diameter, 40-50 cm high) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to touch the bottom or escape.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Test Session: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Tail Suspension Test (Mouse) Protocol
-
Apparatus: A suspension bar or a setup that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Suspension: Secure the tip of the mouse's tail to the suspension bar using adhesive tape.
-
Test Session: The test duration is typically 6 minutes.
-
Scoring: Measure the total time the mouse remains immobile during the 6-minute session.
-
Novelty-Suppressed Feeding (Mouse) Protocol
-
Apparatus: A novel, open-field arena (e.g., 50x50 cm) with a single food pellet placed in the center. The arena should be brightly lit to induce anxiety.
-
Procedure:
-
Food Deprivation: Food deprive the mice for 24 hours before the test, with free access to water.
-
Drug Administration: Administer this compound or vehicle as part of a chronic treatment regimen.
-
Test Session: Place the mouse in a corner of the arena.
-
Scoring: Record the latency to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.
-
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurology.com [jneurology.com]
- 5. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. samuelslab.com [samuelslab.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
Navigating the Challenges of DOV-216,303's Short Half-Life: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of DOV-216,303 in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and how does this impact my experimental design?
A1: this compound has a relatively short plasma half-life in humans, reported to be between 3.3 and 4.4 hours.[1][2] This rapid clearance necessitates careful consideration of the dosing regimen to maintain therapeutic concentrations throughout your experiment. For acute studies, the timing of sample collection or behavioral testing post-administration is critical. For chronic studies, multiple daily doses or specialized formulation strategies may be required to ensure continuous and stable drug exposure. A study in rats demonstrated that 24 hours after the last chronic treatment, this compound was no longer detectable in either plasma or the brain, which could impact the interpretation of behavioral outcomes.[3]
Q2: I am observing high variability in my results between animals. Could the short half-life of this compound be a contributing factor?
A2: Yes, high variability can be a direct consequence of a short drug half-life. Minor differences in individual animal metabolism, absorption, and clearance rates can lead to significant fluctuations in plasma and brain concentrations of this compound, especially if the timing of measurements is not strictly controlled relative to the time of drug administration. Implementing a stringent and consistent dosing and sampling schedule is crucial to minimize this variability.
Q3: After chronic administration of this compound in my animal model, the therapeutic effect appears to diminish. What could be the cause?
A3: A blunted response to this compound following chronic administration has been observed in animal studies.[3][4] This phenomenon may be attributed to:
-
Pharmacokinetic Adaptations: Studies in rats have shown that chronic administration can result in significantly lower brain and plasma concentrations of this compound compared to acute administration.[3] This suggests that the body may increase its metabolic clearance of the drug over time, potentially through the upregulation of liver enzymes.[2]
-
Pharmacodynamic Changes: While less directly evidenced, the possibility of receptor desensitization or other adaptive changes in response to continuous triple reuptake inhibition cannot be ruled out.
It is recommended to conduct pharmacokinetic analysis on chronically treated animals to determine if drug exposure is being maintained.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected therapeutic effect in preclinical models.
This guide will help you troubleshoot potential causes related to the short half-life of this compound.
Caption: Troubleshooting workflow for addressing inconsistent therapeutic effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (tmax) | 0.7 - 1.2 hours | [1][2] |
| Plasma Half-Life (t1/2) | 3.3 - 4.4 hours | [1][2] |
| Cmax and AUC | Dose-proportional | [1][2] |
Experimental Protocols
Protocol 1: Mitigating Short Half-Life via Alternative Administration Routes
This protocol outlines a conceptual approach to compare different administration routes to achieve more sustained exposure of this compound.
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Animal model (e.g., Sprague-Dawley rats)
-
Appropriate syringes and needles for each administration route
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Animal Groups: Divide animals into four groups, one for each administration route (IV, IP, SC, PO).
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
IV: Administer via tail vein injection.
-
IP: Administer into the intraperitoneal cavity.
-
SC: Administer as a bolus under the skin, potentially in an oil-based vehicle to create a depot effect.[5]
-
PO: Administer via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Plot plasma concentration versus time for each route and calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t1/2).
Caption: Experimental workflow for comparing administration routes.
Protocol 2: Addressing Blunted Response in Chronic Studies
This protocol provides a framework for investigating and potentially overcoming the diminished response to chronic this compound treatment.
Objective: To assess pharmacokinetic and pharmacodynamic changes during chronic this compound administration.
Methodology:
-
Study Design:
-
Group 1 (Chronic Vehicle): Administer vehicle for the duration of the study.
-
Group 2 (Chronic this compound): Administer this compound daily (or more frequently, based on PK data) for the study duration (e.g., 14-21 days).
-
Group 3 (Acute this compound): Administer vehicle for the study duration, with a single acute dose of this compound at the end.
-
-
Pharmacokinetic Analysis:
-
On the first and last day of treatment for Group 2, and on the day of acute administration for Group 3, collect blood and brain tissue samples at various time points post-dosing.
-
Analyze this compound concentrations to compare acute and chronic exposure levels.
-
-
Pharmacodynamic Assessment:
-
Data Interpretation:
-
If chronic administration leads to lower drug concentrations and a blunted behavioral response, this suggests a pharmacokinetic adaptation. In this case, adjusting the dose or dosing frequency, or exploring alternative formulations, may be necessary to maintain therapeutic levels.
-
Caption: Logical diagram for investigating chronic dosing effects.
References
- 1. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
lack of lasting antidepressant-like effects of DOV-216,303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antidepressant-like effects of DOV-216,303.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, focusing on the compound's known characteristics and limitations.
Q1: We are not observing sustained antidepressant-like effects in our animal models after chronic administration of this compound. Is this expected?
A1: Yes, this is an expected outcome. Preclinical studies have shown that this compound does not produce lasting antidepressant-like behavioral effects. This is primarily attributed to its pharmacokinetic profile. Specifically, the compound is rapidly cleared from both plasma and the brain.[1][2] Behavioral assessments conducted 24 hours after the last dose, a point at which the compound is no longer present in the brain, are unlikely to show significant antidepressant effects.[1][2]
Q2: Our in vivo microdialysis results show a blunted monoamine response to a this compound challenge after a period of chronic treatment. What could be the cause?
A2: A blunted dopamine (B1211576) response in the prefrontal cortex following a challenge in chronically treated animals has been reported.[1][2] This phenomenon is likely due to pharmacokinetic adaptations and/or pharmacodynamic changes. Studies have indicated that brain and plasma concentrations of this compound can be significantly lower after chronic administration compared to acute administration, suggesting potential changes in drug metabolism or clearance over time.[1][2]
Q3: We are designing a clinical trial for a similar triple reuptake inhibitor. What were the key findings from the clinical studies of this compound?
A3: Early human clinical trials with this compound provided the following insights:
-
Safety and Tolerability: The compound was generally safe and well-tolerated at single doses up to 100 mg and multiple daily doses up to 100 mg for 10 days.[3] The most common adverse effects were gastrointestinal disturbances at higher doses (100-150 mg).[3]
-
Pharmacokinetics: this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of 0.7-1.2 hours and a short elimination half-life (t1/2) of 3.3-4.4 hours.[3]
-
Preliminary Efficacy: A Phase II study in depressed individuals, which used citalopram (B1669093) as an active control but lacked a placebo group, showed that this compound (100 mg/day) led to a time-dependent reduction in HAM-D scores, comparable to citalopram over a two-week period.[4] However, the absence of a placebo arm makes it difficult to definitively establish efficacy.
Q4: What is the mechanism of action of this compound?
A4: this compound is a triple reuptake inhibitor.[4] It blocks the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) transporters, thereby increasing the extracellular concentrations of these monoamines in the brain.[1][2]
Data Presentation
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (tmax) | 0.7-1.2 hours | [3] |
| Elimination Half-life (t1/2) | 3.3-4.4 hours | [3] |
In Vitro Potency of this compound
| Transporter | IC50 Value | Reference |
| Norepinephrine (NE) Transporter | ~20 nM | [4] |
| Serotonin (5-HT) Transporter | ~14 nM | [4] |
| Dopamine (DA) Transporter | ~78 nM | [4] |
Phase II Clinical Trial Snapshot
| Parameter | This compound | Citalopram | Reference |
| Dosage | 100 mg/day (50 mg b.i.d.) | 40 mg/day (20 mg b.i.d.) | [4] |
| Duration | 2 weeks | 2 weeks | [4] |
| Primary Outcome | Time-dependent reduction in HAM-D scores (p < 0.0001 vs. baseline) | Time-dependent reduction in HAM-D scores (p < 0.0001 vs. baseline) | [4] |
| Placebo Arm | Not included | Not included | [4] |
Experimental Protocols
Forced Swim Test (Rodents)
The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 50 cm height, 20 cm diameter) filled with water (25°C) to a depth that prevents the animal from touching the bottom with its hind legs or tail.[5]
-
Procedure:
-
Pre-test (Day 1): Place the animal in the water cylinder for a 15-minute session. This serves to accentuate the behaviors in the subsequent test.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. At a specified time post-administration, place the animal back into the water cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives.
Olfactory Bulbectomy (OBX) Rat Model of Depression
This model is used to induce a depressive-like state in rats.
-
Surgery:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Expose the skull and drill burr holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs bilaterally, taking care not to damage the frontal cortex.
-
-
Recovery: Allow a recovery period of at least two weeks for the "bulbectomy syndrome" to develop.[6] This syndrome includes behavioral changes like hyperactivity in an open field.[7]
-
Testing: Chronic administration of an effective antidepressant is typically required to reverse the OBX-induced hyperactivity.[7][8]
In Vivo Microdialysis for Monoamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake animals.[9][10]
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex). Secure the probe with dental cement.
-
-
Perfusion and Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Collect dialysate samples at regular intervals.
-
-
Analysis: Analyze the collected dialysate for monoamine (serotonin, norepinephrine, dopamine) content using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Logical workflow for the lack of lasting effects of this compound.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
potential for pharmacokinetic adaptations with chronic DOV-216,303 use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOV-216,303. The information is based on available preclinical and clinical data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving chronic administration of this compound.
| Question | Possible Cause & Troubleshooting Steps |
| Why am I observing a diminished pharmacodynamic response (e.g., blunted neurotransmitter increase) after chronic administration of this compound in my animal model? | Potential for Pharmacokinetic Adaptations: In rodent models, chronic administration of this compound has been associated with significantly lower plasma and brain concentrations of the compound upon subsequent challenge.[1] This suggests that pharmacokinetic adaptations, such as the upregulation of metabolic enzymes, may be occurring, leading to faster clearance of the drug.[2] Troubleshooting Steps: 1. Measure Plasma and Brain Concentrations: Conduct pharmacokinetic analysis to compare drug levels after acute versus chronic dosing in your specific animal model. 2. Assess Metabolite Levels: An increase in the concentration of this compound metabolites may indicate enhanced metabolism. 3. Evaluate Liver Enzyme Activity: Conduct in vitro or ex vivo assays to determine if chronic exposure to this compound induces the activity of key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms). |
| My in vivo behavioral study in rats with chronic this compound administration is not showing the expected long-lasting antidepressant-like effects. Why might this be? | Short Half-Life and Lack of Sustained Exposure: this compound has a relatively short half-life (3.3-4.4 hours in humans).[2][3] In a rat study, it was noted that 24 hours after the last dose of a chronic treatment regimen, the compound was no longer detectable in the plasma or brain.[1] The absence of the drug at the time of behavioral testing could explain the lack of lasting effects.[1] Troubleshooting Steps: 1. Adjust Dosing Regimen: Consider a dosing schedule that ensures the presence of this compound in the system during the behavioral assessment period. This may involve more frequent administration or the use of a controlled-release formulation if available. 2. Correlate Pharmacokinetics and Pharmacodynamics: Measure plasma and brain concentrations of this compound at the time of behavioral testing to confirm drug exposure. |
| Are there concerns about the safety and tolerability of this compound with chronic use? | Generally Well-Tolerated in Short-Term Human Studies: In a clinical study with multiple doses up to 100 mg/day for 10 days, this compound was found to be safe and well-tolerated.[2][3] No significant changes in vital signs, electrocardiogram, hematology, or clinical chemistry were observed.[3] The most common adverse effects reported at higher doses were gastrointestinal disturbances.[3] Considerations for Preclinical Studies: While human studies show good tolerability, it is crucial to monitor for any adverse effects in your animal models, especially with longer-term administration, and to correlate these with pharmacokinetic data. |
Frequently Asked Questions (FAQs)
Pharmacokinetics & Metabolism
Q1: What is the mechanism of action of this compound?
This compound is a triple reuptake inhibitor, meaning it blocks the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by inhibiting their respective transporters (SERT, NET, and DAT).[1][4] This leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][5]
Q2: What are the key pharmacokinetic parameters of this compound in humans?
In human studies, this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (tmax) of 0.7-1.2 hours.[2][3] It has a half-life (t1/2) of 3.3-4.4 hours.[2][3] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC) have been shown to be dose-proportional.[2][3][4]
Q3: Is there evidence of pharmacokinetic adaptations with chronic this compound use in humans?
Based on a 10-day multiple-dose study in humans, there was no remarkable difference in the Cmax or AUC of this compound between the first and tenth day of dosing.[2][3] This suggests a low potential for significant pharmacokinetic adaptations, such as enzyme induction, in humans with short-term chronic use.
Q4: Is there evidence of pharmacokinetic adaptations with chronic this compound use in animals?
Yes, in contrast to human studies, a study in rats showed that chronic administration of this compound resulted in significantly lower brain and plasma concentrations of the drug compared to acute administration.[1] This suggests that pharmacokinetic adaptations may occur in some animal models with chronic use.[1] One hypothesis is that this could be due to the upregulation of liver enzymes, leading to faster elimination.[2]
Efficacy & Safety
Q5: Has this compound shown antidepressant-like effects?
Yes, this compound has demonstrated antidepressant-like activity in preclinical models, such as the mouse forced swim test and the rat olfactory bulbectomy model.[4][6] In a Phase II clinical study, this compound showed a reduction in Hamilton Depression Rating Scale (HAM-D) scores comparable to citalopram (B1669093) over a two-week period.[4]
Q6: What is the safety and tolerability profile of this compound?
In human studies, this compound was generally safe and well-tolerated at single doses up to 100 mg and multiple daily doses up to 100 mg for 10 days.[2][3] The primary side effects noted, particularly at higher doses, were gastrointestinal disturbances.[3] No significant effects on vital signs, ECG, or clinical chemistry were observed.[3]
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference(s) |
| tmax (Time to Maximum Plasma Concentration) | 0.7 - 1.2 hours | [2][3] |
| t1/2 (Half-Life) | 3.3 - 4.4 hours | [2][3] |
| Dose Proportionality (Cmax and AUC) | Yes | [2][3][4] |
| Pharmacokinetic Changes with Multiple Dosing (10 days) | No remarkable difference in Cmax or AUC | [2][3] |
Table 2: Comparison of this compound Concentrations After Acute vs. Chronic Administration in Rats
| Administration | Plasma Concentration | Brain Concentration | Reference(s) |
| Acute | Higher | Higher | [1] |
| Chronic | Significantly Lower | Significantly Lower | [1] |
Experimental Protocols
Human Pharmacokinetic Study (Single and Multiple Dose)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Single-Dose Phase:
-
Subjects received single oral doses of this compound (ranging from 5 to 150 mg) or a placebo.
-
Blood samples were collected at predetermined time points to determine plasma concentrations of this compound.
-
Pharmacokinetic parameters (tmax, t1/2, Cmax, AUC) were calculated.
-
-
Multiple-Dose Phase:
-
Subjects received total daily doses of 50, 75, or 100 mg of this compound or a placebo for 10 consecutive days.
-
Blood samples were collected on day 1 and day 10 to assess for any changes in pharmacokinetic parameters with repeated dosing.
-
Safety monitoring included vital signs, electrocardiograms, and clinical laboratory tests.[3]
-
Rat Microdialysis Study (Acute vs. Chronic Administration)
-
Objective: To measure extracellular monoamine concentrations in the prefrontal cortex and dorsal hippocampus of rats after acute and chronic administration of this compound.
-
Animal Model: Olfactory bulbectomized (OBX) rats, an animal model of depression, and sham-operated control rats.
-
Acute Administration:
-
A single dose of this compound was administered to the animals.
-
Microdialysis probes were implanted in the brain regions of interest to collect extracellular fluid.
-
Monoamine (serotonin, norepinephrine, dopamine) concentrations in the dialysate were measured.
-
-
Chronic Administration:
-
Animals were treated with this compound or a vehicle for a specified period.
-
Following the chronic treatment period, a "challenge" dose of this compound was administered.
-
Microdialysis was performed to measure the monoamine response to the challenge dose.
-
Plasma and brain tissue were collected to determine the concentrations of this compound.[1][5]
-
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Workflow to investigate pharmacokinetic adaptations of this compound.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in the Olfactory Bulbectomy (OBX) Model with DOV-216,303
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the olfactory bulbectomy (OBX) model in conjunction with the triple reuptake inhibitor, DOV-216,303. This guide aims to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a triple monoamine reuptake inhibitor. It blocks the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] This multimodal action is hypothesized to produce a more robust antidepressant effect compared to single-target antidepressants.
Q2: Why is the olfactory bulbectomy (OBX) model used to study depression and test antidepressants like this compound?
A2: The OBX model is a well-established surgical animal model of depression. The removal of the olfactory bulbs induces a range of behavioral, neurochemical, and physiological alterations in rodents that are reminiscent of symptoms observed in human depression.[4] These changes include hyperactivity in a novel environment, anhedonia-like behavior, and deficits in learning and memory, many of which can be reversed by chronic, but not acute, antidepressant treatment.[4]
Q3: What are the typical behavioral outcomes observed in OBX animals treated with this compound?
A3: Chronic administration of this compound has been shown to normalize the hyperactivity observed in OBX rats in the open field test, a key indicator of antidepressant-like efficacy in this model.[5][6] However, it is crucial to note that these effects are typically seen with chronic, not acute, treatment.
Q4: Are there conflicting reports on the efficacy of this compound in the OBX model?
A4: Yes, some studies have reported a failure to replicate the antidepressant-like effects of this compound in the OBX model.[6] A potential explanation for this discrepancy lies in the pharmacokinetic properties of the compound. Research has shown that at the time of behavioral testing (24 hours after the last dose), this compound may no longer be present at effective concentrations in the brain.[3] This highlights the critical importance of aligning the timing of behavioral testing with the pharmacokinetic profile of the drug.
Troubleshooting Guide
Issue 1: High Variability in Behavioral Data from OBX Animals
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete or inconsistent surgical lesions | - Standardize Surgical Protocol: Ensure a consistent and complete removal of the olfactory bulbs. Use a stereotaxic apparatus for precision. - Post-mortem Verification: After behavioral testing, sacrifice the animals and perform histological verification of the lesion site to exclude animals with incomplete bulbectomy or significant damage to the frontal cortex. |
| Post-operative recovery period | - Adequate Recovery Time: Allow for a sufficient recovery period (typically at least 14-20 days) after surgery for the characteristic OBX phenotype to develop before commencing drug treatment and behavioral testing.[7] |
| Animal Strain and Sex | - Strain Consistency: Use a consistent rodent strain throughout the study, as different strains can exhibit varying behavioral responses to OBX. - Sex Differences: Be aware of potential sex-based differences in behavioral outcomes and either use a single sex or balance the number of males and females in each experimental group. |
| Environmental Factors | - Controlled Environment: Maintain a stable and controlled environment (e.g., light/dark cycle, temperature, humidity, and noise levels) to minimize stress and variability. - Consistent Handling: Handle all animals consistently and gently to reduce stress-induced behavioral changes. |
| Experimenter Bias | - Blinding: Whenever possible, the experimenter conducting the behavioral tests and analyzing the data should be blind to the experimental groups (sham vs. OBX, vehicle vs. This compound). |
Issue 2: Lack of Efficacy of this compound in Reversing OBX-Induced Behavioral Deficits
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | - Chronic Administration: Ensure that this compound is administered chronically (e.g., daily for at least 14 days) as acute administration is often ineffective in the OBX model.[5][6] - Dose-Response: Conduct a dose-response study (e.g., 5, 10, 20 mg/kg) to determine the optimal effective dose for your specific experimental conditions.[5][6] |
| Timing of Behavioral Testing | - Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of this compound. One study indicated that the drug may not be present in the brain 24 hours after the last dose.[3] Consider conducting behavioral tests closer to the time of drug administration to ensure adequate brain concentrations. |
| Drug Preparation and Administration | - Proper Solubilization: Ensure this compound is properly dissolved in a suitable vehicle. Document the vehicle used and administer it to the control group. - Consistent Administration Route: Use a consistent and appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for all animals. |
| Incomplete OBX Lesion | - As mentioned in Issue 1, verify the completeness of the olfactory bulbectomy post-mortem. An incomplete lesion may not produce the expected behavioral phenotype, masking the effects of the drug. |
Data Presentation
Table 1: Summary of this compound Efficacy in the Olfactory Bulbectomy (OBX) Rat Model
| Study | Dose of this compound (mg/kg) | Treatment Duration | Behavioral Test | Key Findings | Reference |
| Breuer et al. (2008) | 5, 10, 20 | 1, 7, and 14 days | Open Field Test | Chronic (14 days) treatment with 20 mg/kg normalized OBX-induced hyperactivity. Acute treatment was ineffective. | [5][6] |
| Prins et al. (2011) | 20 | Chronic | Open Field Test | Failed to replicate the normalization of hyperactivity. Drug was not detected in the brain at the time of testing (24h post-dose). | [3][6] |
Table 2: Brain and Plasma Concentrations of this compound After Chronic Administration in Rats
| Time After Last Dose | Treatment Group | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Reference |
| 30 minutes | Vehicle/DOV-216,303 Challenge | ~1500 | ~250 | [1] |
| 30 minutes | This compound/DOV-216,303 Challenge | ~750 | ~150 | [1] |
| 24 hours | Chronic this compound | Not Detected | Not Detected | [3] |
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Procedure (Rat)
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Fine forceps and scissors
-
Aspiration needle or suction pump
-
Hemostatic sponge (e.g., Gelfoam)
-
Sutures or wound clips
-
Antiseptic solution
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using the chosen anesthetic.
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Retract the skin to expose the bone overlying the olfactory bulbs.
-
Using a dental drill, create a burr hole(s) in the skull to expose the olfactory bulbs.
-
Carefully aspirate the olfactory bulbs, taking care not to damage the underlying frontal cortex.
-
Control any bleeding and fill the cavity with a hemostatic sponge.[7]
-
Suture the scalp incision or close with wound clips.
-
Administer post-operative analgesics as per approved protocol.
-
Allow a recovery period of at least 14-20 days before initiating experiments.[7]
-
Sham Surgery: Perform the same procedure, including drilling the skull, but leave the olfactory bulbs intact.
This compound Administration
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
Oral gavage needles or injection syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The hydrochloride salt is generally soluble in aqueous solutions.
-
Ensure the solution is homogenous by vortexing or brief sonication if necessary.
-
Calculate the required dose for each animal based on its body weight.
-
Administer the solution via the chosen route (e.g., oral gavage or intraperitoneal injection) at a consistent time each day for the duration of the chronic treatment period (e.g., 14 consecutive days).
-
The control group should receive an equivalent volume of the vehicle.
Behavioral Testing Protocols
-
Open Field Test:
-
The apparatus is a square or circular arena with walls to prevent escape.
-
Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Sucrose (B13894) Preference Test:
-
Single-house the animals to accurately measure individual consumption.
-
Habituate the animals to the presence of two drinking bottles in their home cage.
-
Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.
-
After a set period (e.g., 1-2 hours), remove and weigh the bottles to determine the volume of each liquid consumed.
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.
-
-
Novelty-Suppressed Feeding Test:
-
Food deprive the animals for 24 hours prior to the test.
-
Place a single, familiar food pellet in the center of a brightly lit, novel open field arena.
-
Place the animal in a corner of the arena and measure the latency to begin eating the food pellet.
-
A longer latency to eat is indicative of increased anxiety-like behavior.
-
Mandatory Visualizations
Caption: Experimental workflow for the OBX model with this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for OBX model variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Translational Validity of DOV-216,303 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting preclinical studies involving the triple reuptake inhibitor, DOV-216,303. By addressing common challenges and providing detailed methodologies, this guide aims to improve the translational validity of animal research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triple reuptake inhibitor (TRI), meaning it blocks the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters.[1] This simultaneous inhibition increases the extracellular concentrations of these key monoamine neurotransmitters in the brain, which is the basis for its investigation as an antidepressant.[2]
Q2: What are the key preclinical behavioral models used to assess the antidepressant-like effects of this compound?
The most commonly cited preclinical models are the Forced Swim Test (FST) in mice and the Olfactory Bulbectomy (OBX) model of depression in rats.[3][4] The FST assesses behavioral despair, where a reduction in immobility time is indicative of an antidepressant effect. The OBX model induces a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment, mimicking the clinical timeline of antidepressant action.[3][5]
Q3: What are some of the reported inconsistencies in the preclinical findings for this compound?
While acute administration of this compound has shown antidepressant-like effects in some models, chronic treatment has yielded less consistent results. For instance, some studies have reported a blunted dopamine response in the prefrontal cortex following chronic administration in rats.[2] Furthermore, the antidepressant-like behavioral effects in the OBX model were not observed when the drug was no longer present in the plasma and brain, suggesting a lack of lasting neuroadaptive changes.[2][4]
Q4: What is known about the pharmacokinetic differences between rats and humans for this compound?
Troubleshooting Guides
High Variability in Behavioral Readouts
Problem: Significant variability in behavioral responses (e.g., immobility time in the FST, hyperactivity in the OBX model) is observed within the same treatment group.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing. For oral gavage, verify proper delivery. For intraperitoneal injections, use a consistent injection site and technique. Prepare fresh drug solutions daily. |
| Animal-Specific Factors | Genetic differences within a strain can lead to varied metabolic rates. Increase sample size to mitigate the impact of individual variability. Ensure all animals are of a similar age and weight. |
| Environmental Stressors | Minor variations in handling, noise levels, and lighting can impact stress and behavior. Handle all animals consistently and habituate them to the testing environment. Conduct experiments at the same time of day to control for circadian rhythm effects. |
| Subjective Scoring | Manual scoring of behaviors can be subjective. Whenever possible, use automated video-tracking software. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups and establish high inter-rater reliability. |
Lack of Efficacy in Chronic Studies
Problem: Failure to observe an antidepressant-like effect after chronic administration of this compound.
| Potential Cause | Troubleshooting Strategy |
| Pharmacokinetic Adaptations | Chronic dosing can lead to changes in drug metabolism, potentially lowering plasma and brain concentrations.[2] Conduct pharmacokinetic analysis at different time points during the chronic dosing paradigm to assess for drug accumulation or enhanced clearance. |
| Timing of Behavioral Testing | If behavioral testing is conducted when the drug has been cleared from the system, the acute effects may not be observed.[2] Consider the half-life of this compound in your animal model and schedule behavioral testing to coincide with expected peak plasma and brain concentrations. |
| Blunted Neurochemical Response | Chronic treatment may lead to a hyporesponsivity of the monoaminergic systems.[8] Incorporate in vivo microdialysis to measure extracellular levels of serotonin, norepinephrine, and dopamine in relevant brain regions (e.g., prefrontal cortex) to assess the neurochemical response to chronic treatment. |
Data Presentation
Table 1: In Vitro Potency of this compound at Monoamine Transporters
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 14 |
| Norepinephrine (NET) | 20 |
| Dopamine (DAT) | 78 |
| Data from studies using human recombinant transporters expressed in HEK293 cells.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value |
| Tmax (hours) | 0.7 - 1.2 |
| Half-life (t1/2) (hours) | 3.3 - 4.4 |
| Cmax and AUC | Dose-proportional between 5-150 mg |
| Data from a Phase I study in healthy volunteers.[7] |
Experimental Protocols
Forced Swim Test (FST) in Mice
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-swim Session (Day 1): Place each mouse individually into the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the mice, dry them thoroughly, and return them to their home cages.
-
Drug Administration (Day 2): Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Test Session (Day 2): Place the mice back into the swim cylinders. Record their behavior for 6 minutes.
-
Scoring: Score the last 4 minutes of the test for immobility (floating motionless or making only slight movements to keep the head above water). A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (OBX) in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.
-
For sham-operated controls, perform the same procedure but do not aspirate the bulbs.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia and care. Allow a recovery period of at least two weeks for the full behavioral and neurochemical consequences of the bulbectomy to develop.
-
Behavioral Assessment: After the recovery period, assess for hyperactivity in an open-field arena. Chronic treatment with an effective antidepressant is expected to normalize this hyperactivity.
In Vivo Microdialysis in the Prefrontal Cortex of Rats
-
Guide Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula to the skull with dental cement. Allow for a recovery period of at least one week.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable monoamine levels.
-
Drug Administration: Administer this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Mandatory Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Experimental workflow for the Forced Swim Test (FST).
Caption: Experimental workflow for the Olfactory Bulbectomy (OBX) model.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 280. TRANSLATIONAL PHARMACOKINETIC-PHARMACODYNAMIC MODELING OF PRECLINICAL AND CLINICAL DATA OF THE TRIPLE REUPTAKE INHIBITOR JS1-1-01 TO DETERMINE THE RECOMMENDED PHASE II DOSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology of TP1, a novel potent triple reuptake inhibitor with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Efficacy Showdown: The Triple Reuptake Inhibitor DOV-216,303 Versus the SSRI Citalopram
An in-depth comparison of the mechanisms and antidepressant-like effects of DOV-216,303 and citalopram (B1669093) in established preclinical models.
In the landscape of antidepressant drug discovery, the exploration of novel mechanisms of action beyond selective serotonin (B10506) reuptake inhibition is a critical endeavor. This guide provides a comparative analysis of this compound, a triple reuptake inhibitor, and citalopram, a widely used selective serotonin reuptake inhibitor (SSRI), focusing on their efficacy in preclinical models of depression. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Citalopram exerts its therapeutic effects by selectively blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1][2][3][4][5] In contrast, this compound represents a broader approach, inhibiting the reuptake of three key monoamine neurotransmitters implicated in depression: serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[6][7] This "triple" action is hypothesized to offer a wider spectrum of efficacy.[8][9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and citalopram from preclinical studies. It is important to note that a direct head-to-head study with quantitative behavioral data was not identified in the public literature; therefore, the data presented are from separate studies and should be interpreted with caution.
Table 1: In Vitro Transporter Inhibition
| Compound | Transporter | IC50 (nM) |
| This compound | Norepinephrine (NE) | ~20[6] |
| Serotonin (5-HT) | ~14[6] | |
| Dopamine (DA) | ~78[6] | |
| Citalopram | Serotonin (5-HT) | High Affinity (SSRI)[1][2][3][4][5] |
Table 2: Efficacy in Preclinical Behavioral Models
| Compound | Preclinical Model | Animal Model | Key Finding |
| This compound | Forced Swim Test | Mouse | Active in reducing immobility[6] |
| Olfactory Bulbectomy | Rat | Chronic treatment (20 mg/kg) normalized hyperactivity[4][11] | |
| Citalopram | Tail Suspension Test | Mouse | Repeated administration (30 mg/kg) decreased immobility time |
| Forced Swim Test | Mouse / Rat | Reduces immobility time[12][13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action Comparison.
Caption: Preclinical Antidepressant Testing Workflow.
Experimental Protocols
The following are generalized protocols for the key behavioral assays mentioned in the literature for assessing antidepressant-like efficacy.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant activity.[13][14][15]
-
Apparatus: A transparent cylindrical container (typically 20-25 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.[15][16]
-
Procedure: Animals are individually placed into the cylinder for a 6-minute session. The duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water, is typically recorded during the final 4 minutes of the test.[15][16]
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for evaluating antidepressant efficacy in mice.[17][18][19][20][21]
-
Apparatus: A suspension box or a similar apparatus that allows a mouse to be suspended by its tail, preventing it from escaping or holding onto surfaces.
-
Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period.[18][19] The total duration of immobility (hanging passively) is recorded.[18][19]
-
Endpoint: A reduction in the total time of immobility suggests an antidepressant-like effect.
Discussion and Conclusion
The available preclinical data indicates that both this compound and citalopram exhibit antidepressant-like properties in established rodent models. Citalopram's efficacy is attributed to its selective enhancement of serotonergic neurotransmission. In contrast, this compound's broader mechanism of inhibiting the reuptake of serotonin, norepinephrine, and dopamine suggests a potential for a different, and possibly more robust, antidepressant response.[8][9][10]
References
- 1. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Pharmacology of DOV 216,303, a “Triple” Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 17. The Tail Suspension Test [jove.com]
- 18. protocols.io [protocols.io]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Tail suspension test - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
A Comparative In Vivo Analysis of DOV-216,303 and Imipramine
A detailed examination of the preclinical antidepressant profiles of the triple reuptake inhibitor DOV-216,303 and the tricyclic antidepressant imipramine (B1671792) reveals distinct differences in their behavioral effects and mechanisms of action. While both compounds demonstrate antidepressant-like efficacy in rodent models, this compound presents a unique profile, particularly concerning its impact on sexual behavior and its broader neurochemical footprint.
This compound, a triple monoaminergic reuptake inhibitor, blocks the transporters for serotonin (B10506), norepinephrine, and dopamine (B1211576).[1][2] This contrasts with the established tricyclic antidepressant imipramine, which primarily inhibits the reuptake of serotonin and norepinephrine.[3][4][5] This fundamental difference in their mechanism of action underlies the observed variations in their in vivo effects.
Antidepressant Efficacy in Animal Models
In the olfactory bulbectomy (OBX) rat model of depression, a well-established paradigm for screening potential antidepressants, chronic administration of this compound has been shown to be effective. Specifically, a dose of 20 mg/kg of this compound, administered over a sustained period, successfully normalized the hyperactivity typically observed in these animals, an effect comparable to that of imipramine at the same dosage.[6][7][8] Notably, acute treatment with this compound did not produce this antidepressant-like effect, highlighting the necessity for chronic administration to achieve therapeutic efficacy, a characteristic often seen with antidepressant medications.[6][7][8]
Impact on Sexual Behavior
A significant differentiating factor between the two compounds is their effect on sexual behavior. Current antidepressant medications, particularly those acting on the serotonergic system, are often associated with sexual side effects.[6][7] In preclinical studies, this compound was found to be devoid of such adverse effects.[6][7] In a rat model of sexual behavior, various doses of this compound (5, 10, and 20 mg/kg) had no discernible impact on sexual function at any of the tested time points.[6][7] This suggests a potential clinical advantage for this compound in terms of patient compliance and quality of life.
Neurochemical Effects
The mechanism of action of this compound leads to a broad increase in extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of OBX rats.[9] This simultaneous enhancement of all three key monoamines involved in mood regulation is hypothesized to contribute to its antidepressant effects.[9] In contrast, imipramine's primary action is on serotonin and norepinephrine.[4][5] While both drugs ultimately modulate monoaminergic neurotransmission, the addition of a dopaminergic component by this compound may contribute to its unique behavioral profile. Interestingly, studies have shown that chronic treatment with this compound can lead to a blunted monoamine response to a subsequent drug challenge, suggesting potential pharmacokinetic or pharmacodynamic adaptations with long-term use.[1][9]
Data Summary
| Parameter | This compound | Imipramine | Reference |
| Antidepressant Efficacy (OBX Model) | Effective with chronic treatment (20 mg/kg) | Effective with chronic treatment (20 mg/kg) | [6][7][8] |
| Effect on Sexual Behavior | No observed side effects | Known to have potential sexual side effects | [6][7] |
| Primary Mechanism of Action | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibition | Serotonin and Norepinephrine Reuptake Inhibition | [1][2][4][5] |
| Key Neurochemical Effect | Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine | Increased extracellular levels of Serotonin and Norepinephrine | [4][5][9] |
Experimental Protocols
Olfactory Bulbectomy (OBX) Rat Model of Depression
The olfactory bulbectomy model is a widely used surgical model to induce depression-like behaviors in rodents.
Surgical Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent.
-
Incision: A sagittal incision is made on the scalp to expose the skull.
-
Craniotomy: Two small holes are drilled through the skull over the olfactory bulbs.
-
Bulbectomy: The olfactory bulbs are aspirated using a suction pipette.
-
Closure: The incision is sutured, and the animal is allowed to recover. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
Behavioral Assessment:
-
Open Field Test: This test is used to assess locomotor activity and anxiety-like behavior. The animal is placed in a novel, open arena, and its movement is tracked. OBX rats typically exhibit hyperactivity in this test, which is reversed by effective antidepressant treatment.
Model of Rat Sexual Behavior
This model is used to evaluate the potential side effects of drugs on male sexual function.
Procedure:
-
Adaptation: Male rats are habituated to the testing arena.
-
Pairing: A sexually receptive female rat is introduced into the arena with the male.
-
Observation: Various parameters of sexual behavior are recorded, including mounting, intromission, and ejaculation latencies and frequencies.
Visualizing the Mechanisms of Action
Caption: Comparative mechanism of action of this compound and Imipramine.
Caption: General experimental workflow for in vivo comparison.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DOV-216,303 and Selective Serotonin Reuptake Inhibitors (SSRIs) in Antidepressant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel triple reuptake inhibitor, DOV-216,303, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). We will examine their distinct mechanisms of action, compare their efficacy based on available clinical and preclinical data, and provide an overview of the experimental protocols used in these evaluations.
Mechanism of Action: A Tale of Two Approaches
SSRIs, the current first-line treatment for major depressive disorder, function by selectively blocking the reuptake of serotonin, a key neurotransmitter implicated in mood regulation.[1][2] This blockade leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4]
In contrast, this compound is a triple reuptake inhibitor, meaning it simultaneously blocks the reuptake of three crucial monoamine neurotransmitters: serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[5][6] This broader spectrum of activity is hypothesized to offer a more rapid onset of action and potentially greater efficacy in treating a wider range of depressive symptoms, including anhedonia, which is linked to dopamine pathways.[7]
Preclinical Efficacy
This compound has demonstrated antidepressant-like effects in various preclinical models. Key studies include the mouse forced swim test and the reversal of tetrabenazine-induced ptosis, both established models for predicting antidepressant activity.[5]
Preclinical Data Summary
| Experimental Model | Compound | Key Finding |
| Mouse Forced Swim Test | This compound | Active in tests predictive of antidepressant activity.[5] |
| Tetrabenazine-Induced Ptosis and Locomotor Depression | This compound | Active in reversing the effects of tetrabenazine (B1681281).[5] |
| Olfactory Bulbectomy Model in Rats | This compound | Chronic treatment normalized hyperactivity, similar to the tricyclic antidepressant imipramine.[8] The compound also increased extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of these animals.[9] |
Clinical Efficacy: A Head-to-Head Comparison
A Phase II clinical trial directly compared the efficacy and safety of this compound with the SSRI citalopram (B1669093) in individuals with major depressive disorder.[5]
Phase II Clinical Trial Data
| Parameter | This compound | Citalopram |
| Dosage | 100 mg (50 mg b.i.d.) | 40 mg (20 mg b.i.d.) |
| Treatment Duration | 2 weeks | 2 weeks |
| Primary Outcome Measure | Time-dependent reductions in HAM-D scores (p < 0.0001 compared to baseline) | Time-dependent reductions in HAM-D scores (p < 0.0001 compared to baseline) |
| Side Effect Profile | Not remarkably different from citalopram | Not remarkably different from this compound |
Note: Specific baseline and end-of-study Hamilton Depression Rating Scale (HAM-D) scores with standard deviations were not detailed in the available literature.
These findings suggest that this compound has a clinically meaningful antidepressant action that is comparable to a standard SSRI in this short-term study.[5]
Experimental Protocols
Preclinical Models
Mouse Forced Swim Test: This widely used behavioral despair model assesses antidepressant efficacy.[1][2][10][11][12]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a level where the mouse cannot touch the bottom.[1]
-
Procedure: Mice are placed in the water for a 6-minute session.[10] The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[1]
-
Endpoint: A reduction in immobility time is indicative of an antidepressant effect.[12]
Tetrabenazine-Induced Ptosis: Tetrabenazine depletes monoamines, leading to observable effects like ptosis (eyelid drooping). The reversal of this effect is a marker for antidepressant activity.[13]
-
Procedure: Animals are administered tetrabenazine to induce ptosis. Subsequently, the test compound (e.g., this compound) is administered.
-
Endpoint: The degree of reversal of ptosis is scored at specific time points after drug administration.
Clinical Trial Protocol (Phase II)
-
Study Design: A comparative study exploring the safety and tolerability of this compound versus citalopram in depressed individuals.[5] A placebo arm was not included due to ethical considerations for severely depressed patients.[5]
-
Participants: Individuals diagnosed with major depressive disorder.
-
Treatment: Patients received either 100 mg/day of this compound (administered as 50 mg twice daily) or 40 mg/day of citalopram (administered as 20 mg twice daily) for a duration of two weeks.[5]
-
Primary Outcome: The primary measure of efficacy was the change in the Hamilton Depression Rating Scale (HAM-D) score from baseline.[5]
Signaling Pathways and Experimental Workflow
Below are visual representations of the signaling pathways for SSRIs and this compound, as well as a diagram of the clinical trial workflow.
Caption: Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Caption: Mechanism of Action of the Triple Reuptake Inhibitor this compound.
Caption: Workflow of the Phase II Clinical Trial Comparing this compound and Citalopram.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DOV-216,303 and Amitifadine Against Other Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triple reuptake inhibitors (TRIs) DOV-216,303 and its enantiomer, amitifadine (B1667122), with other notable TRIs. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Triple reuptake inhibitors (TRIs) are a class of antidepressant candidates that function by blocking the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder (MDD): serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1] This multimodal mechanism of action is hypothesized to offer broader efficacy and a faster onset of action compared to single- or dual-acting antidepressants.[2]
This guide focuses on a comparative analysis of this compound, a racemic compound, and its more pharmacologically active (+)-enantiomer, amitifadine (also known as EB-1010 or DOV-21,947), alongside other TRIs that have been investigated for the treatment of MDD and other CNS disorders.[3]
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for all compounds discussed in this guide is the inhibition of SERT, NET, and DAT. This blockade of the presynaptic transporters prevents the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft, leading to an accumulation of these neurotransmitters and subsequent enhancement of postsynaptic signaling.
Caption: Mechanism of action for triple reuptake inhibitors.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound, amitifadine, and other selected triple reuptake inhibitors for the human serotonin, norepinephrine, and dopamine transporters.
Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Amitifadine (DOV-21,947) | 99[4] | 262[4] | 213[4] |
| This compound (racemate) | 190 | 380 | 190 |
| DOV-102,677 (-)-enantiomer | 740 | 1000 | 220 |
Table 2: Reuptake Inhibition (IC50, nM) for Monoamine Transporters
| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) |
| Amitifadine (DOV-21,947) | 12[4] | 23[4] | 96[4] |
| This compound (racemate) | ~14[4][5] | ~20[4][5] | ~78[4][5] |
| Liafensine (BMS-820836) | 1.08 | 7.99 | 5.67 |
| Bicifadine (B1205413) | 117 | 55 | 910 |
| NS-2359 (GSK-372475) | Data not available | Data not available | Data not available |
Note: NS-2359 is described as having approximately equipotent inhibition of all three transporters, though specific IC50 values are not publicly available.[3]
Experimental Protocols
In Vitro Monoamine Reuptake Assay
This assay is crucial for determining the potency of compounds in inhibiting the function of monoamine transporters.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for SERT, NET, and DAT.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the recombinant human serotonin, norepinephrine, or dopamine transporters.[5]
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for in vitro monoamine reuptake assay.
In Vivo Forced Swim Test
The forced swim test is a common preclinical behavioral model used to screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Methodology:
-
Animals: Male mice or rats are typically used.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals are administered the test compound, a vehicle control, or a reference antidepressant at specified time points before the test.
-
Each animal is placed individually into the water-filled cylinder for a 6-minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded by a trained observer or an automated tracking system.
-
-
Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect. Statistical analysis is performed to compare the immobility time between the different treatment groups.
Comparative Overview of Clinical Development
This compound: As a racemic mixture, this compound demonstrated antidepressant-like effects in preclinical models and was found to be generally safe and well-tolerated in early-phase human clinical trials.[5][6][7] A Phase II study in depressed individuals showed a reduction in Hamilton Depression Rating Scale (HAM-D) scores.[5]
Amitifadine (EB-1010): The (+)-enantiomer of this compound, amitifadine, was advanced further in clinical development.[3] Phase II clinical data suggested efficacy in treating major depressive disorder, including improvements in anhedonia, with a favorable side-effect profile, particularly regarding weight gain and sexual dysfunction.[8] However, a subsequent Phase IIb/IIIa trial (the TRIADE study) did not meet its primary endpoint of showing a statistically significant difference from placebo, which was potentially attributed to the doses being too low. The development of amitifadine for MDD was eventually discontinued (B1498344).
Liafensine (BMS-820836): This compound showed potent inhibition of all three monoamine transporters in vitro. Clinical development for MDD was undertaken, but it was also discontinued.
Bicifadine: Initially developed as a non-narcotic analgesic, bicifadine also demonstrates triple reuptake inhibitory activity.[5] It progressed to Phase III clinical trials for chronic low back pain.
NS-2359 (GSK-372475): Developed as an antidepressant, NS-2359 was discontinued in 2009 after Phase II clinical trials indicated a lack of efficacy and poor tolerability in patients with MDD.[4]
Logical Framework for TRI Drug Development
The development path for triple reuptake inhibitors follows a structured progression from preclinical evaluation to clinical trials, with go/no-go decisions at each stage based on the accumulating data.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-2359 - Wikipedia [en.wikipedia.org]
- 4. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Ns-2359 | C16H21Cl2NO | CID 68470595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of methylphenidate-based designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Triple Reuptake Inhibition Mechanism of DOV-216,303: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triple reuptake inhibitor DOV-216,303 with other relevant alternatives, supported by experimental data. The focus is on validating its mechanism of action through in vitro binding affinities and in vivo functional outcomes.
Executive Summary
This compound is a prototypical triple reuptake inhibitor (TRI), designed to simultaneously block the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This multimodal mechanism is hypothesized to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to more selective agents. This guide evaluates the preclinical data supporting this mechanism for this compound and compares it with other TRIs, including Amitifadine (B1667122) (DOV-21,947), Liafensine (BMS-820836), and GSK372475.
In Vitro Validation: Monoamine Transporter Binding Affinities
The primary evidence for the triple reuptake inhibition mechanism of this compound comes from in vitro binding assays that determine its affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These assays typically measure the concentration of the compound required to inhibit 50% of radioligand binding (IC50) or the equilibrium dissociation constant (Ki).
Comparative Binding Affinities of Triple Reuptake Inhibitors
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Potency Profile |
| This compound | 14 | 20 | 78 | - | - | - | SERT ≈ NET > DAT |
| Amitifadine (DOV-21,947) | 12 | 23 | 96 | 99 | 262 | 213 | SERT ≈ NET > DAT |
| Liafensine (BMS-820836) | - | - | - | 1-8 | 1-8 | 1-8 | Potent and balanced inhibition of SERT, NET, and DAT in the single-digit nanomolar range. |
| GSK372475 | - | - | - | - | - | - | Approximately equipotent inhibition of SERT, NET, and DAT. |
In Vivo Functional Validation
In vivo studies are crucial for confirming that the in vitro binding affinities translate to a functional effect on neurotransmitter levels in the brain. The primary techniques used for this validation are in vivo microdialysis and behavioral models predictive of antidepressant activity, such as the forced swim test.
In Vivo Microdialysis: Measuring Extracellular Monoamine Levels
In vivo microdialysis allows for the direct measurement of extracellular concentrations of serotonin, norepinephrine, and dopamine in specific brain regions of freely moving animals following drug administration. An effective triple reuptake inhibitor is expected to cause a significant increase in the extracellular levels of all three monoamines.
Studies have shown that administration of this compound leads to increased extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of rats.[1] Similarly, amitifadine has been demonstrated to increase extracellular concentrations of all three monoamines in relevant brain regions.
Preclinical Efficacy Models: The Forced Swim Test
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, and effective antidepressants are known to decrease this immobility time, indicating an antidepressant-like effect.
This compound has been shown to be active in the mouse forced swim test. Amitifadine also demonstrates antidepressant-like effects in both the forced swim test and the tail suspension test.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the affinity of a test compound for the serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared through homogenization and centrifugation.
-
Binding Assay:
-
Cell membranes are incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.
-
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of serotonin, norepinephrine, and dopamine in a specific brain region following administration of a test compound.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of the experimental animal (typically a rat).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Dialysate Collection: The aCSF collects extracellular fluid from the surrounding brain tissue. The resulting dialysate is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular monoamine levels are calculated as a percentage of the baseline concentrations before drug administration.
Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Apparatus: A cylindrical container is filled with water to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder for a 6-minute session.
-
The entire session is typically video-recorded for later analysis.
-
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing Mechanisms and Workflows
References
Assessing the Abuse Potential of DOV-216,303: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the abuse potential of DOV-216,303, a triple reuptake inhibitor (TRI), relative to other well-known central nervous system (CNS) stimulants. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data from abuse liability studies, outlines experimental methodologies, and presents a comparative analysis of the pharmacodynamic and pharmacokinetic profiles of this compound, cocaine, methylphenidate, and amphetamine.
Executive Summary
This compound, a compound that inhibits the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), has been investigated for its antidepressant effects.[1][2] Due to its interaction with the dopamine transporter (DAT), a primary target for stimulants of abuse, a thorough assessment of its abuse liability is critical. Preclinical evidence suggests that while this compound exhibits some stimulant-like properties, its overall abuse potential appears to be lower than that of classic stimulants like cocaine. This attenuated abuse liability is likely attributable to its unique pharmacokinetic profile and its broader spectrum of neurochemical actions.
Mechanism of Action and Pharmacodynamics
This compound is characterized by its ability to block all three major monoamine transporters.[1][3] This "triple" action is distinct from many classic stimulants that primarily or more potently target the dopamine and norepinephrine transporters.
Monoamine Transporter Inhibition
The in vitro potency of this compound and comparator stimulants at the human serotonin, norepinephrine, and dopamine transporters is summarized in the table below.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound | ~14 | ~20 | ~78 |
| Cocaine | ~740 | ~480 | ~230 |
| d-Methylphenidate | >50,000 | 244 | 33 |
| d-Amphetamine | 38,000 | 70 | 640 |
Data compiled from multiple sources. See references for details.
This compound displays a higher potency for the serotonin and norepinephrine transporters compared to the dopamine transporter. This contrasts with d-methylphenidate, which is most potent at the dopamine transporter, and cocaine, which has a more balanced but generally lower potency across the three transporters compared to this compound. The significant serotonergic activity of this compound may modulate its abuse potential, as serotonin systems are known to have complex and sometimes inhibitory effects on dopamine-mediated reward.
Mechanism of action of this compound.
Preclinical Abuse Potential Studies
A battery of preclinical tests is used to assess the abuse liability of a novel compound. These studies are designed to evaluate the reinforcing effects, subjective effects, and the potential for physical dependence.
Self-Administration Studies
Self-administration paradigms are considered the gold standard for assessing the reinforcing properties of a drug. In these studies, animals are trained to perform a response (e.g., press a lever) to receive an infusion of the drug.
A comparative study in mice found that This compound was self-administered acutely in the same dose range as cocaine .[4] However, this finding alone does not equate to a similar abuse potential, as other factors such as the pattern of intake and the motivation to obtain the drug are critical.
Experimental Protocol: Fixed-Ratio Self-Administration
-
Subjects: Male mice.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and an intravenous infusion system.
-
Procedure:
-
Acquisition: Mice are trained to press an active lever for intravenous infusions of the test compound (this compound or cocaine) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion). An inactive lever is also present, and presses on this lever have no programmed consequences.
-
Dose-Response: Once stable responding is established, different doses of the drug are tested to determine the dose-response curve for self-administration.
-
-
Data Analysis: The primary dependent measure is the number of infusions earned per session.
Further studies using more demanding schedules of reinforcement, such as a progressive-ratio schedule, are needed to fully characterize the reinforcing efficacy of this compound. In a progressive-ratio schedule, the number of responses required for each subsequent infusion increases, and the "breakpoint" (the highest ratio completed) serves as a measure of the drug's reinforcing strength.
Conditioned Place Preference (CPP)
The conditioned place preference paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
In a comparative study, This compound did not induce a conditioned place preference in mice at doses where cocaine produced a significant preference .[4] This suggests that the rewarding effects of this compound may be less robust than those of cocaine.
Experimental Protocol: Conditioned Place Preference
-
Subjects: Male mice.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning Phase (Baseline): Mice are allowed to freely explore both compartments to determine any initial preference.
-
Conditioning Phase: Over several days, mice receive injections of the test compound (this compound or cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning Phase (Test): Mice are again allowed to freely explore both compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference.
Workflow for a Conditioned Place Preference study.
Drug Discrimination
Experimental Protocol: Drug Discrimination
-
Subjects: Rats or non-human primates.
-
Apparatus: Operant conditioning chambers with two response levers.
-
Procedure:
-
Training: Animals are trained to press one lever after receiving an injection of a known stimulant (e.g., cocaine) and the other lever after receiving a vehicle injection to obtain a food reward.
-
Testing: Once the discrimination is learned, animals are administered various doses of the test compound (this compound) to determine on which lever they respond.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full generalization (a high percentage of responses on the drug lever) suggests that the test drug has similar subjective effects to the training drug.
Pharmacokinetics and Abuse Potential
The rate at which a drug enters the brain and occupies its target receptors is a critical determinant of its abuse liability. Drugs with a rapid onset of action are generally considered to have a higher abuse potential.
Preclinical studies have shown that This compound has a pharmacokinetic profile that is less conducive to abuse compared to cocaine .[4] Specifically, high levels of dopamine transporter occupancy were reached more slowly and decayed more slowly after this compound administration compared to cocaine.[4] This blunted and more sustained effect on dopamine signaling is thought to reduce the euphoric rush associated with drugs like cocaine.
In vivo microdialysis studies in animals can directly measure the effects of a drug on extracellular dopamine levels in brain regions associated with reward, such as the nucleus accumbens. Cocaine produces a rapid and pronounced increase in extracellular dopamine, which is closely correlated with its reinforcing effects.[5] While this compound also increases extracellular dopamine, the temporal dynamics of this increase are likely to be different from those of cocaine, contributing to its lower abuse potential.[2]
Conclusion
The available preclinical data suggests that this compound has a lower abuse potential than prototypic stimulants like cocaine. While it is self-administered by animals, it does not appear to produce significant rewarding effects in the conditioned place preference paradigm. The key differentiating factor appears to be its pharmacokinetic profile, which results in a slower onset and longer duration of dopamine transporter occupancy compared to cocaine. Furthermore, its potent activity at serotonin and norepinephrine transporters may also modulate its abuse-related effects.
Further research, particularly drug discrimination studies and self-administration studies using progressive-ratio schedules, is warranted to provide a more complete picture of the abuse liability of this compound. These studies will be crucial in guiding the future development and potential clinical application of this and other triple reuptake inhibitors.
References
- 1. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal response of microdialysis probes to local perfusion of dopamine and cocaine followed with one-minute sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine reinforcement and extracellular dopamine overflow in rat nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of DOV-216,303: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profile of DOV-216,303, a triple reuptake inhibitor. This document summarizes key pharmacokinetic parameters in both human and preclinical models and offers insights into its mechanism of action. Due to the limited availability of public data, this guide will focus on the parent compound, as there is no substantive information on the pharmacokinetics of its metabolites.
Executive Summary
This compound is a triple reuptake inhibitor that blocks the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[1] Preclinical and clinical studies have demonstrated its potential as an antidepressant.[2][3] This guide synthesizes the available pharmacokinetic data for this compound, offering a comparative perspective. A notable gap in the current literature is the absence of pharmacokinetic data for the metabolites of this compound.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been evaluated in both human and preclinical species. The available data from key studies are summarized below.
Human Pharmacokinetics
A study in human volunteers provides the most comprehensive pharmacokinetic data for this compound.[4] The key findings from single and multiple oral dose administrations are presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration [4]
| Parameter | Single Dose (5-150 mg) | Multiple Dose (50-100 mg/day for 10 days) |
| Tmax (hours) | 0.7 - 1.2 | Not Reported |
| t1/2 (hours) | 3.3 - 4.4 | Not Reported |
| Cmax | Dose-proportional | No remarkable difference from Day 1 |
| AUC | Dose-proportional | No remarkable difference from Day 1 |
-
Absorption: this compound is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) occurring within approximately 1 to 1.2 hours.[4]
-
Elimination: The compound has a relatively short elimination half-life (t1/2) of 3.3 to 4.4 hours.[4]
-
Dose Proportionality: Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be dose-proportional, indicating linear pharmacokinetics within the tested dose range.[4]
-
Steady State: In a multiple-dose regimen, no significant accumulation was observed, with Cmax and AUC values on day 10 being comparable to those on day 1.[4]
Preclinical Pharmacokinetics
Preclinical studies in rats provide additional insights into the pharmacokinetic profile of this compound, particularly concerning its distribution to the central nervous system.
A microdialysis study in olfactory bulbectomized rats investigated the brain and plasma concentrations of this compound after acute and chronic administration.[5] A key finding was that after chronic administration, both brain and plasma concentrations of this compound were significantly lower compared to acute administration, suggesting potential pharmacokinetic adaptations with repeated dosing in this animal model.[5] Interestingly, 24 hours after the last dose in the chronic treatment regimen, this compound was no longer detectable in either plasma or the brain.[5]
Comparative Pharmacokinetics
Table 2: General Pharmacokinetic Comparison of this compound and SSRIs
| Parameter | This compound | SSRIs (e.g., Citalopram, Fluoxetine) |
| Mechanism of Action | Triple Reuptake Inhibitor (SERT, NET, DAT)[1] | Selective Serotonin Reuptake Inhibitor (SERT) |
| Half-life (t1/2) | Short (3.3 - 4.4 hours)[4] | Generally longer and variable (e.g., Citalopram: ~35 hours, Fluoxetine: 1-3 days for parent drug, 4-16 days for active metabolite) |
| Metabolites | Pharmacokinetic data not available | Often have active metabolites with long half-lives (e.g., Norfluoxetine) |
The shorter half-life of this compound compared to many SSRIs suggests that it would be cleared from the body more rapidly and might require more frequent dosing to maintain therapeutic concentrations.[4][6]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following is a summary of the methodologies based on the available information.
Human Pharmacokinetic Study (Beer et al., 2004)
-
Study Design: A single-center, double-blind, placebo-controlled, ascending single- and multiple-dose study in healthy male volunteers.[4]
-
Drug Administration: Single oral doses of 5, 10, 25, 50, 100, and 150 mg of this compound or placebo. Multiple oral doses of 50, 75, or 100 mg total daily dose of this compound or placebo for 10 days.[4]
-
Sample Collection: Blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound.
-
Analytical Method: Specific details of the analytical method used for the quantification of this compound in plasma are not provided in the abstract.
Preclinical Microdialysis Study (Prins et al., 2010)
-
Animal Model: Olfactory bulbectomized (OBX) rats, an animal model of depression.[5]
-
Drug Administration: Acute and chronic administration of this compound.
-
Methodology: In vivo microdialysis was used to measure extracellular concentrations of this compound in the prefrontal cortex and dorsal hippocampus, as well as in plasma.[5] Microdialysis is a technique that allows for the sampling of extracellular fluid from tissues in living animals.[7][8] A probe with a semi-permeable membrane is inserted into the tissue of interest, and a perfusion fluid is slowly passed through the probe.[7] Small molecules, such as this compound, diffuse across the membrane into the perfusion fluid, which is then collected and analyzed.[7]
-
Analytical Method: The specific analytical method for quantifying this compound in the dialysate and plasma is not detailed in the abstract.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the serotonin, norepinephrine, and dopamine transporters. The following diagrams illustrate this mechanism and a typical experimental workflow for assessing its effects.
Caption: Mechanism of action of this compound.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Pharmacology of DOV 216,303, a “Triple” Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Novel Antidepressants
The development of triple reuptake inhibitors (TRIs) marks a significant step in antidepressant pharmacology, aiming to concurrently block the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). This multimodal approach is hypothesized to offer broader efficacy and a faster onset of action compared to single- or dual-acting agents.[1] This guide provides a comparative meta-analysis of preclinical data from various TRIs, offering a resource for researchers in the field of antidepressant drug discovery and development.
Performance Comparison of Preclinical TRIs
The following tables summarize the in vitro binding affinities and functional potencies of several preclinical TRIs, as well as their efficacy in established animal models of depression.
Table 1: In Vitro Transporter Binding Affinity and Reuptake Inhibition
| Compound | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| SERT | NET | |
| Amitifadine (DOV-21,947) | 14 | 28 |
| Bicifadine | - | - |
| Ratio (NE:SE:DA) | 1:2:17 | |
| PRC200-SS | 2.1 | 1.5 |
| D-161 | - | - |
| Binding Affinity (Ki, nM) | 1.8 | 0.8 |
| D-473 | 2.9 | 11.4 |
| LPM580098 | - | - |
| Tesofensine (NS2330) | 1.9 | 0.7 |
Data compiled from multiple preclinical studies.[2][3] Note: Lower Ki and IC50 values indicate greater potency.
Table 2: Efficacy in Preclinical Behavioral Models of Depression
| Compound | Model | Species | Key Findings |
| Amitifadine (DOV-21,947) | Forced Swim Test, Tail Suspension Test | Rodent | Reduced immobility.[3] |
| DOV 102,677 | Forced Swim Test | Rodent | Reduced immobility.[3] |
| DOV 216,303 | Forced Swim Test | Rodent | Reduced immobility.[3] |
| D-161 | Forced Swim Test, Tail Suspension Test | Rat, Mouse | Significant reduction in immobility at 10 and 20 mg/kg doses.[2] |
| PRC200-SS | Forced Swim Test, Tail Suspension Test | Rat, Mouse | Dose-dependent reduction in immobility.[2] |
| LPM570065 | Forced Swim Test | Rat | Reduced immobility time after acute and chronic administration. |
| LPM580098 | Formalin Test, Spinal Nerve Ligation | Mouse, Rat | Suppressed nocifensive behaviors and inhibited mechanical allodynia and thermal hyperalgesia.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Receptor Binding and Reuptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of a compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
General Protocol:
-
Tissue Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum, cortex, hippocampus) known to have high concentrations of the target transporters.
-
Radioligand Binding Assay (for Ki):
-
Synaptosomal membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
After incubation, the membranes are washed, and the bound radioactivity is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
-
-
Synaptosomal Reuptake Assay (for IC50):
-
Freshly prepared synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of the test compound.
-
The uptake of the radiolabeled neurotransmitter into the synaptosomes is terminated by rapid filtration.
-
The amount of radioactivity taken up by the synaptosomes is quantified.
-
The IC50 value is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.[4]
-
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice or rats are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Antidepressant compounds are expected to decrease the duration of immobility.[5]
-
Tail Suspension Test (TST)
Objective: A similar behavioral despair model to the FST, used to screen for potential antidepressant activity.
Protocol:
-
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot touch any surfaces.
-
Procedure:
-
The duration of the test is typically 6 minutes.
-
The time the animal remains immobile is recorded.
-
A decrease in immobility time is indicative of antidepressant-like effects.[5]
-
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters (serotonin, norepinephrine, and dopamine) in specific brain regions of freely moving animals following drug administration.
Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals before and after the administration of the test compound.
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. An increase in the extracellular levels of these monoamines is the expected outcome for a reuptake inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical mechanism of action of TRIs and a typical workflow for preclinical antidepressant screening.
Caption: Mechanism of Action of Triple Reuptake Inhibitors.
Caption: Preclinical Antidepressant Drug Discovery Workflow.:** Preclinical Antidepressant Drug Discovery Workflow.
References
- 1. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 5. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DOV-216,303: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like DOV-216,303 is a critical component of laboratory safety and environmental responsibility. While specific institutional protocols may vary, this guide provides essential safety and logistical information based on available data to ensure the safe handling and disposal of this triple reuptake inhibitor.
Chemical and Pharmacological Profile
This compound, with the CAS number 212631-79-3, is an experimental antidepressant that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its hydrochloride salt is chemically identified as 1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride[2]. Understanding its basic properties is the first step in establishing safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C11H11Cl2N | [1] |
| Molar Mass | 228.12 g/mol | [1] |
| IC50 for SERT | 14 nM | [1] |
| IC50 for NET | 20 nM | [1] |
| IC50 for DAT | 78 nM | [1] |
Proper Disposal Procedures
The disposal of this compound must be conducted in a manner that mitigates risks to personnel and the environment. A Safety Data Sheet for a compound with the same CAS number indicates it is very toxic to aquatic life, and release into the environment should be avoided[3]. The following step-by-step guide outlines the recommended disposal protocol.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective garment
Step 2: Waste Segregation and Collection
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, should be segregated as chemical waste.
-
Solid Waste: Collect in a designated, clearly labeled, and sealable chemical waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a compatible, labeled waste solvent container.
Step 3: Chemical Inactivation (where applicable and feasible)
Step 4: Final Disposal
The ultimate disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations[4][5].
-
Transfer the sealed chemical waste container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
